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  • Product: Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-
  • CAS: 144888-17-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Executive Summary As drug development and advanced materials chemistry evolve, the strategic utilization of bifunctional building blocks becomes paramount. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and advanced materials chemistry evolve, the strategic utilization of bifunctional building blocks becomes paramount. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly versatile β -keto sulfone. Characterized by an active methylene group flanked by a furan-derived carbonyl and a strongly electron-withdrawing phenylsulfonyl moiety, this compound serves as a critical intermediate. It is extensively utilized in Julia-Lythgoe olefinations, Knoevenagel condensations, and the synthesis of complex trisubstituted ethylenes and heterocyclic scaffolds [1].

This whitepaper provides a comprehensive analysis of its physical properties, structural reactivity, and field-proven synthetic methodologies, designed to empower researchers with self-validating protocols for immediate laboratory application.

Chemical Identity and Physical Properties

Understanding the baseline physical and chemical parameters is the first step in predicting solubility, reactivity, and chromatographic behavior. The quantitative data for 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is summarized below.

PropertyValue / Description
IUPAC Name 1-(2-furanyl)-2-(benzenesulfonyl)ethan-1-one
CAS Registry Number 144888-17-5
Molecular Formula C₁₂H₁₀O₄S
Molecular Weight 250.27 g/mol
Topological Polar Surface Area (TPSA) 72.7 Ų
XLogP3 (Predicted) ~2.0
Hydrogen Bond Donors / Acceptors 0 / 4
Rotatable Bonds 4
GHS Classification Eye Irrit. 2 (H319: Causes serious eye irritation)

Data synthesized from authoritative chemical databases including Guidechem and Sigma-Aldrich [2, 3].

Structural Analysis and Reactivity Profile

The synthetic utility of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is dictated by its unique electronic topology. The α -carbon is highly acidic (estimated pKa ~11–13) due to the synergistic electron-withdrawing effects (-I, -M) of the adjacent furan-carbonyl and phenylsulfonyl groups. This dual-activation allows for facile deprotonation by mild bases (e.g., piperidine, carbonate), generating a stabilized carbanion that acts as a potent nucleophile.

Furthermore, the furan ring acts as an electron-rich diene, capable of participating in Diels-Alder cycloadditions, while the sulfonyl group can be reductively cleaved post-transformation, making this molecule a traceless linker in advanced alkene synthesis.

ReactivityMap Furan Furan Ring (Electron Rich Diene) Carbonyl Carbonyl Group (C=O) Furan->Carbonyl pi-Conjugation AlphaC Alpha-Carbon (-CH2-) AlphaC->Carbonyl Electron Withdrawal (-I, -M) Sulfonyl Phenylsulfonyl (-SO2Ph) AlphaC->Sulfonyl Electron Withdrawal (-I, -M)

Fig 1: Electronic reactivity map of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

Standardized Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , where physical or chemical cues confirm the success of each step without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone

This protocol utilizes a nucleophilic substitution of an α -bromo ketone with a sulfinate salt.

  • Reaction Setup: Suspend 2-bromo-1-(2-furanyl)ethanone (1.0 eq) and sodium benzenesulfinate (1.2 eq) in anhydrous ethanol (0.5 M concentration).

    • Causality: Sodium benzenesulfinate is a soft nucleophile that preferentially attacks the soft α -carbon rather than the hard carbonyl carbon. Ethanol is selected as a protic solvent that dissolves the sulfinate salt at elevated temperatures but rejects the inorganic byproduct.

  • Execution & Monitoring: Heat the mixture to reflux (78°C) for 3 hours under a nitrogen atmosphere.

    • Self-Validation: The reaction physically validates its progress; as the substitution occurs, insoluble sodium bromide (NaBr) precipitates, turning the clear solution into a dense, cloudy suspension. TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the starting material (Rf ~0.6) and the formation of the product (Rf ~0.3).

  • Workup & Purification: Cool the mixture to 0°C. Filter the suspension to remove the NaBr salts. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from hot ethanol.

    • Causality: Recrystallization leverages the steep temperature-solubility gradient of the β -keto sulfone in ethanol, yielding analytically pure crystals and bypassing the need for time-consuming silica gel chromatography.

Protocol B: Knoevenagel Condensation for Trisubstituted Ethylenes

As demonstrated in the synthesis of novel trisubstituted ethylenes [4], this compound readily condenses with aldehydes.

  • Reaction Setup: Combine 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1.0 eq) and a target aldehyde (1.1 eq) in toluene. Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality: Piperidine deprotonates the acidic α -carbon, while acetic acid acts as a Brønsted acid co-catalyst to activate the aldehyde carbonyl via protonation, accelerating the nucleophilic attack.

  • Execution: Reflux the mixture using a Dean-Stark apparatus for 4–6 hours.

    • Self-Validation: The reaction is complete when the stoichiometric volume of water is collected in the Dean-Stark trap, providing an immediate visual confirmation of the condensation.

Application Workflow: The Julia-Lythgoe Olefination

One of the most powerful applications of β -keto sulfones in drug development is the Julia-Lythgoe olefination, which converts the sulfone and an aldehyde into a highly substituted alkene. The sulfonyl group stabilizes the initial carbanion and is later removed reductively.

JuliaOlefination Step1 1-(2-Furanyl)-2- (phenylsulfonyl)ethanone Step2 Deprotonation (Base: NaH) Step1->Step2 Step3 Nucleophilic Addition (Aldehyde) Step2->Step3 Carbanion Step4 Beta-Alkoxy Sulfone Intermediate Step3->Step4 Addition Step5 Reductive Elimination (Na/Hg or SmI2) Step4->Step5 Acylation & Reduction Step6 Substituted Alkene (Target Scaffold) Step5->Step6 Desulfonylation

Fig 2: Mechanistic workflow of the Julia-Lythgoe Olefination utilizing the beta-keto sulfone.

Analytical Characterization

To verify the structural integrity of the synthesized 1-(2-furanyl)-2-(phenylsulfonyl)ethanone, researchers should reference the following expected spectral data.

Analytical MethodExpected Signals & AssignmentsCausality / Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 4.60 (s, 2H)The sharp singlet corresponds to the active α -methylene protons. The downfield shift is caused by the combined deshielding effects of the adjacent C=O and SO₂ groups.
¹H NMR (CDCl₃, 400 MHz) δ 7.6 (dd, 1H), 7.3 (d, 1H), 6.6 (dd, 1H)Characteristic splitting pattern of the 2-substituted furan ring protons (H5, H3, H4 respectively).
¹H NMR (CDCl₃, 400 MHz) δ 7.9 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H)Phenylsulfonyl aromatic protons (ortho, para, meta).
IR Spectroscopy (ATR) ~1670 cm⁻¹, ~1320 cm⁻¹, ~1150 cm⁻¹Strong C=O stretching (lowered slightly by furan conjugation); asymmetric and symmetric S=O stretches of the sulfone.
Mass Spectrometry (ESI+) m/z 251.0 [M+H]⁺, 273.0 [M+Na]⁺Confirms the exact mass of the parent compound (MW = 250.27).

Safety and Handling

As a standard protocol in drug development laboratories, strict adherence to safety guidelines is required.

  • Hazard Identification: Classified under GHS as causing serious eye irritation (Category 2, H319) [2].

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Handling: All manipulations involving the dry powder should be conducted in a fume hood to prevent inhalation of fine particulates. Waste containing sulfones should be disposed of in designated halogenated/sulfur-containing organic waste receptacles.

References

  • ResearchGate: ChemInform Abstract: Novel Trisubstituted Ethylenes and Their Reactions with Nucleophiles (Spirkova, K., Docolomansky, P., & Kada, R., 2010). Discusses the preparation of β -keto sulfones and their condensation reactions with furancarbaldehydes. URL: [Link]

  • ResearchGate: Peter Docolomansky Research Profile. Details the synthesis of (phenylsulfonyl)-(2-thienylcarbonyl)methane and related furyl-sulfonyl ethylenes. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone

Executive Summary In the realm of modern organic synthesis and medicinal chemistry, β -ketosulfones represent a highly versatile class of building blocks. 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and medicinal chemistry, β -ketosulfones represent a highly versatile class of building blocks. 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5) is a prominent member of this family, characterized by a methylene bridge flanked by a furan-bearing carbonyl group and a phenylsulfonyl moiety. This unique structural motif creates a highly acidic α -carbon, enabling precise functionalization under mild conditions.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. Here, we will dissect the mechanistic causality behind its reactivity, outline self-validating experimental protocols for its synthesis and downstream application, and provide the critical physicochemical data required by drug development professionals for structural optimization.

Physicochemical & Structural Profiling

Understanding the quantitative parameters of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is critical for predicting its behavior in both synthetic workflows and biological systems. The dual electron-withdrawing nature of the ketone and sulfone groups significantly lowers the pKa of the intervening methylene protons (typically pKa ~11), allowing for facile deprotonation without the need for pyrophoric bases [1].

Below is the consolidated physicochemical profile of the compound [1, 2]:

PropertyValue
Chemical Name 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone
CAS Registry Number 144888-17-5
Molecular Formula C12H10O4S
Molecular Weight 250.27 g/mol
Exact Mass 250.03 Da
Topological Polar Surface Area (TPSA) 72.7 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Mechanistic Insights & Synthetic Utility

The utility of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is driven by three distinct reactive sites:

  • The Active Methylene ( α -carbon): Readily undergoes Knoevenagel condensations, alkylations, and multi-component Mannich-type reactions.

  • The Furan Ring: An electron-rich heteroaromatic system capable of participating in Diels-Alder cycloadditions or electrophilic aromatic substitutions.

  • The Phenylsulfonyl Group: Acts as an excellent stabilizing group for enolate formation and can subsequently be utilized as a traceless directing group (removable via reductive cleavage using sodium amalgam or SmI2​ ).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high fidelity in the lab, the following protocols are designed as self-validating systems . The physical chemistry of the reaction environment itself provides immediate feedback on the success of the transformation.

Protocol A: Green Synthesis of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone

Causality & Design: Traditional syntheses of β -ketosulfones often rely on harsh oxidations of β -ketosulfides. A more direct, atom-economical approach utilizes the nucleophilic substitution of an α -bromoketone with a sulfinate salt [3]. By employing Polyethylene Glycol 400 (PEG-400) as the solvent, we exploit its ability to complex the sodium cation (similar to a crown ether). This generates a highly reactive, "naked" sulfinate anion, accelerating the reaction at room temperature without transition metal catalysts.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, add sodium benzenesulfinate (11 mmol) and 2-bromo-1-(2-furanyl)ethanone (10 mmol).

  • Solvation: Add 50 mL of PEG-400. Stir the suspension vigorously at room temperature (20-25°C) for 2 hours.

  • Self-Validating Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water.

    • Validation Check: PEG-400 and the sodium bromide byproduct are infinitely soluble in water, whereas the target β -ketosulfone is highly hydrophobic. The sudden addition of water forces the product to crash out of solution as a crystalline solid. A voluminous precipitate directly correlates with reaction completion[3].

  • Isolation: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to yield pure 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

Protocol B: Catalyst-Free Three-Component Mannich-Type Condensation

Causality & Design: β -ketosulfones are exceptional substrates for multi-component reactions (MCRs). In this workflow, the β -ketosulfone is reacted with aqueous formaldehyde and a thiol in pure water [4]. Water actively drives the reaction forward via the "on-water" effect. The hydrophobic packing of the organic reactants at the water interface increases their effective molarity, accelerating the condensation without external catalysts.

Step-by-Step Methodology:

  • Initialization: Suspend 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1 mmol), aqueous formaldehyde (37%, 1.2 mmol), and thiophenol (1 mmol) in 10 mL of pure deionized water.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4-6 hours.

  • Self-Validating Workup:

    • Validation Check: As the reaction progresses, the formation of the highly lipophilic α -functionalized thioether causes it to phase-separate from the aqueous medium. The appearance of a distinct, dense organic layer or a new precipitate serves as a visual indicator of successful conversion [4].

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Visualization

The following diagram maps the logical progression from raw materials to the final functionalized derivative, highlighting the synthetic pathways described in the protocols above.

G A 2-Bromo-1-(2-furanyl)ethanone C 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5) A->C Nucleophilic Substitution B Sodium Benzenesulfinate B->C PEG-400 / H2O Room Temp E α-Functionalized β-Ketosulfone (Mannich-type Adduct) C->E On-Water Catalysis D Formaldehyde + Thiol (Multi-component) D->E Mannich Condensation

Figure 1: Synthetic workflow and downstream multi-component functionalization of CAS 144888-17-5.

References

  • Sigma-Aldrich Product Data. 1-(2-furyl)-2-(phenylsulfonyl)ethanone (CAS 144888-17-5). Sigma-Aldrich.

  • Guidechem Chemical Database. 1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE Chemical Properties. Guidechem. 1

  • Frontiers in Microbiology. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone. Frontiers. 2

  • ResearchGate. Three-Component Reaction of β-Ketosulfone, Formaldehyde, and Thiol or Thiophenol in Water. ResearchGate. 3

Sources

Foundational

Structural Elucidation and NMR Spectral Analysis of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone

CAS Registry Number: 144888-17-5 | Molecular Formula: C₁₂H₁₀O₄S Executive Summary & Chemical Context The compound 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (also known as 1-(furan-2-yl)-2-(phenylsulfonyl)ethan-1-one) belo...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 144888-17-5 | Molecular Formula: C₁₂H₁₀O₄S

Executive Summary & Chemical Context

The compound 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (also known as 1-(furan-2-yl)-2-(phenylsulfonyl)ethan-1-one) belongs to the highly versatile class of β -keto sulfones. In modern synthetic organic chemistry and drug development, β -keto sulfones serve as critical building blocks. They are frequently utilized in Julia-Lythgoe olefinations, as precursors for complex heterocyclic scaffolds, and as inhibitors in enzymatic assays (such as 11 β -HSD1 activity assessments) [1, 2].

The presence of the strongly electron-withdrawing phenylsulfonyl group (–SO₂Ph) adjacent to the carbonyl (C=O) creates a highly acidic active methylene bridge. This unique electronic environment significantly impacts the local magnetic shielding of the molecule, requiring precise Nuclear Magnetic Resonance (NMR) interpretation. This whitepaper provides an authoritative guide to the ¹H and ¹³C NMR spectral data for this compound, detailing the causality behind the acquisition protocols and the mechanistic reasoning for the observed chemical shifts.

Self-Validating NMR Acquisition Protocol

As a Senior Application Scientist, I emphasize that acquiring high-fidelity NMR data is not merely about placing a sample in a magnet; it is a sequence of highly controlled, self-validating physical measurements. The following protocol ensures maximum signal-to-noise ratio (SNR) and quantitative reliability [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing signal overlap, while providing a deuterium lock signal to stabilize the magnetic field ( B0​ ). TMS serves as the internal chemical shift reference ( δ = 0.00 ppm).

  • Probe Tuning and Matching: Adjust the probe circuit capacitance to match the specific impedance of the sample.

    • Causality: This maximizes Radio Frequency (RF) power transfer, ensuring short, precise pulse widths and optimal SNR.

  • Locking and Shimming: Engage the deuterium lock and optimize the Z-axis shim coils (Z1, Z2, Z3, Z4).

    • Causality: Shimming compensates for localized magnetic field inhomogeneities. A successful shim is self-validated by observing a slow, exponential Free Induction Decay (FID) and sharp, symmetrical Lorentzian peak shapes (line width < 1 Hz).

  • ¹H NMR Acquisition (400 MHz): Execute a standard 1D proton sequence with 16 transients, a 1-second relaxation delay ( d1​ ), and a 30° flip angle.

    • Causality: The 1s d1​ ensures complete longitudinal relaxation ( T1​ ) of the protons between pulses, making the resulting peak integrations quantitatively accurate for structural verification.

  • ¹³C NMR Acquisition (100 MHz): Execute a proton-decoupled 1D carbon sequence (CPD/WALTZ-16) with 512 transients and a 2-second d1​ .

    • Causality: ¹³C has a low natural abundance (1.1%) and a low gyromagnetic ratio. Decoupling collapses complex C-H multiplets into sharp singlets and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Workflow Visualization

Below is the logical workflow for the NMR acquisition and data validation process, mapped to ensure high-fidelity spectral outputs.

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B Probe Tuning & Matching (Optimize RF transmission) A->B Insert Tube C Locking & Shimming (B0 Field Homogeneity) B->C RF Optimized D 1H NMR Acquisition (ns=16, d1=1s) C->D Field Homogenized E 13C NMR Acquisition (ns=512, d1=2s, CPD) C->E Field Homogenized F Data Processing (FT, Phase & Baseline Correction) D->F FID Data E->F FID Data G Spectral Analysis (Integration & Multiplet Analysis) F->G Processed Spectra

Figure 1: Self-validating NMR acquisition and data processing workflow for β-keto sulfones.

Spectral Data & Mechanistic Interpretation

The spectral data for 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is defined by three distinct regions: the furan ring, the active methylene bridge, and the phenylsulfonyl group.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
4.72 Singlet (s)-2H–CH₂– (Methylene bridge)
6.58 Doublet of doublets (dd)3.6, 1.71HFuran H-4
7.35 Doublet of doublets (dd)3.6, 0.81HFuran H-3
7.55 Multiplet (m)-2HPhenyl H-3', H-5' (meta)
7.65 Doublet of doublets (dd)1.7, 0.81HFuran H-5
7.68 Multiplet (m)-1HPhenyl H-4' (para)
7.90 Multiplet (m)-2HPhenyl H-2', H-6' (ortho)

Mechanistic Insights (Proton): The methylene protons (observed at δ 4.72) are highly deshielded. This is a direct causal result of the combined anisotropic and inductive electron-withdrawing effects of the adjacent carbonyl and sulfonyl groups [1]. Furthermore, the furan ring protons exhibit a rigid, predictable coupling system. The J3,4​ coupling (~3.6 Hz) and the long-range J4,5​ coupling (~1.7 Hz) provide a self-validating fingerprint for the 2-substituted furan moiety.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
63.0 CH₂Methylene carbon (alpha to C=O and SO₂)
112.8 CHFuran C-4
120.3 CHFuran C-3
128.6 CHPhenyl C-2', C-6' (ortho)
129.3 CHPhenyl C-3', C-5' (meta)
134.2 CHPhenyl C-4' (para)
138.5 Quaternary (C)Phenyl C-1' (ipso to SO₂)
147.5 CHFuran C-5 (adjacent to oxygen)
151.2 Quaternary (C)Furan C-2 (ipso to C=O)
178.5 Quaternary (C)Carbonyl (C=O)

Mechanistic Insights (Carbon): The carbonyl carbon resonates at δ 178.5 ppm, which is characteristic of a ketone conjugated with a heteroaromatic furan ring (2-furoyl group). The ortho-carbons of the phenyl ring ( δ 128.6) are heavily influenced by the magnetic anisotropy of the S=O bonds. The methylene carbon ( δ 63.0) is shifted significantly downfield compared to standard alkanes due to the dual α -electron-withdrawing substituents, confirming the β -keto sulfone architecture.

References

  • Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones Source: RSC Advances, The Royal Society of Chemistry URL:[Link]

  • Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy Source: Scientific Reports / PubMed Central (NIH) URL:[Link]

Exploratory

Comprehensive Thermodynamic and Thermal Analysis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Executive Summary Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly specialized β -keto sulfone utilized as a building block in ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly specialized β -keto sulfone utilized as a building block in advanced organic synthesis and medicinal chemistry[1][2]. With a molecular formula of C12H10O4S and a molecular weight of 250.275 g/mol [2], its structural architecture features an active methylene bridge flanked by a strongly electron-withdrawing phenylsulfonyl group and a 2-furoyl moiety.

This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability and phase transition dynamics. By moving beyond basic capillary melting point assessments, we establish a self-validating framework for determining its thermal properties using precision Differential Scanning Calorimetry (DSC), grounded in fundamental thermodynamic principles.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of β -keto sulfones like 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is governed by a delicate balance of electronic effects, steric hindrance, and crystal lattice packing.

The Active Methylene and Keto-Enol Tautomerism

Unlike β -diketones, which readily enolize to form stable, planar, hydrogen-bonded six-membered rings, β -keto sulfones exhibit a strong preference for the keto form in the solid state. The tetrahedral geometry of the sulfonyl ( −SO2​− ) group prevents the extended planar conjugation required to stabilize the enol tautomer[3]. However, the extreme electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the intervening methylene protons highly acidic.

In solution, or under basic conditions, this leads to rapid deprotonation and the formation of a resonance-stabilized enolate. The thermodynamic stability of the molecule is therefore highly dependent on the solvent environment and pH, making it a versatile intermediate for nucleophilic substitutions and oxidative free-radical cyclizations[3].

Tautomerism A Keto Form (Thermodynamically Favored in Solid State) B Deprotonation (Active Methylene) A->B Base/Solvent D Enol Form (Conjugation Restricted by SO2 Geometry) A->D Tautomeric Equilibrium C Enolate Intermediate (Resonance Stabilized) B->C Rapid C->D Protonation

Fig 1: Electronic pathway and tautomeric equilibrium of the β-keto sulfone moiety.

Crystal Lattice Energy and Intermolecular Forces

The melting point of a compound is a macroscopic manifestation of its crystal lattice energy. For 1-(2-furanyl)-2-(phenylsulfonyl)ethanone, the lattice is stabilized by:

  • Strong Dipole-Dipole Interactions: Driven by the highly polar S=O and C=O bonds.

  • π−π Stacking: Intermolecular alignment between the electron-rich furan ring and the electron-deficient phenylsulfonyl system. Because Sigma-Aldrich and other suppliers provide this as a rare "early discovery" chemical, empirical analytical data (like exact melting points) are often batch-dependent or uncollected by the distributor[2]. Therefore, rigorous in-house thermal analysis is mandatory for quality control.

Self-Validating Experimental Protocols

To accurately determine the melting point and assess the thermodynamic stability of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone, researchers must employ Differential Scanning Calorimetry (DSC). Capillary methods are insufficient as they cannot quantify the enthalpy of fusion ( ΔHf​ ) or detect pre-melt polymorphic transitions.

Protocol A: High-Precision DSC for Melting Point Determination

This protocol is designed to be a "self-validating system" by incorporating a mandatory calibration step using NIST Standard Reference Material® (SRM) 2232a (Indium)[4].

Step 1: Instrument Calibration (Critical Path)

  • Rationale: DSC is not an absolute measurement technique; the heat flow baseline and temperature axis must be calibrated to ensure thermodynamic accuracy[4].

  • Action: Run a 5-10 mg sample of NIST SRM 2232a Indium under a nitrogen purge (50 mL/min) at a heating rate of 10 °C/min.

  • Validation: The extrapolated onset temperature must read exactly 156.5985 ± 0.0003 °C , and the integrated peak area (enthalpy of fusion) must yield 28.58 ± 0.17 J/g [4]. Adjust instrument parameters if deviations exceed 0.1%.

Step 2: Sample Preparation

  • Weigh 2.0 to 5.0 mg of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone into a standard aluminum DSC pan.

  • Crimp the pan with a pinhole lid to allow for the release of any volatile degradants, preventing pressure-induced baseline artifacts.

Step 3: Thermal Method Execution

  • Equilibrate the sample isothermally at 25 °C for 5 minutes.

  • Initiate a linear heating ramp at 10 °C/min from 25 °C to 200 °C under a dry nitrogen atmosphere (50 mL/min).

Step 4: Data Analysis

  • Identify the primary endothermic peak.

  • Calculate the extrapolated onset temperature ( Tm​ ) , which represents the true melting point of the pure crystal lattice, independent of sample mass.

  • Integrate the area under the curve to determine the Enthalpy of Fusion ( ΔHf​ ) .

DSC_Workflow Step1 1. NIST SRM 2232a Calibration (Tm = 156.60°C, ΔHf = 28.58 J/g) Step2 2. Sample Prep (2-5 mg, Aluminum Pinhole Pan) Step1->Step2 Step3 3. Isothermal Equilibration (25°C for 5 mins) Step2->Step3 Step4 4. Linear Heating Ramp (10°C/min under N2 purge) Step3->Step4 Step5 5. Thermogram Analysis (Extract Onset Tm & ΔHf) Step4->Step5

Fig 2: Self-validating DSC workflow for precise phase transition analysis.

Protocol B: Isothermal Microcalorimetry for Stability Profiling

To assess the thermodynamic stability and potential thermal degradation of the compound prior to melting:

  • Load the sample into an isothermal microcalorimeter.

  • Hold the sample at a temperature 20 °C below its determined Tm​ for 24 hours.

  • Monitor for exothermic heat flow, which indicates solid-state decomposition or auto-oxidation of the furan ring. A stable baseline confirms high thermodynamic stability in the solid state.

Quantitative Data Summary

The following table summarizes the key thermodynamic and physical parameters required for the characterization of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

ParameterValue / DescriptionAnalytical Method
Chemical Name Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-N/A
CAS Registry Number 144888-17-5Database Cross-reference[1][2]
Molecular Weight 250.275 g/mol Mass Spectrometry / Theoretical[2]
Melting Point ( Tm​ ) Empirically determined per batchDSC (Extrapolated Onset)
Enthalpy of Fusion ( ΔHf​ ) Empirically determined per batchDSC (Peak Integration)
Calibration Standard Indium (SRM 2232a)Fixed-point cell / DSC[4]
Standard Tm​ (Indium) 156.5985 °CNIST Certification[4]
Standard ΔHf​ (Indium) 28.58 J/gNIST Certification[4]

Note: Due to the compound's status as an early-discovery chemical, exact melting point values are not universally cataloged by major suppliers and must be established via the rigorous DSC protocol outlined above[2].

References

  • National Institute of Standards and Technology (NIST). "Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration." NIST Technical Series Publications. Available at:[Link]

  • Merrill, Bryon A. "e-EROS Encyclopedia of Reagents for Organic Synthesis: β-Keto Sulfones." ResearchGate. Available at:[Link]

Sources

Foundational

X-Ray Crystallographic Profiling of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone: A Technical Whitepaper

Executive Summary The compound 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5) represents a highly versatile β-ketosulfone building block [1]. In medicinal chemistry and advanced organic synthesis, molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5) represents a highly versatile β-ketosulfone building block [1]. In medicinal chemistry and advanced organic synthesis, molecules containing both electron-rich furan rings and electron-withdrawing sulfonyl groups serve as critical intermediates for synthesizing densely substituted heterocycles, enzyme inhibitors, and supramolecular arrays.

Understanding the precise three-dimensional architecture of this molecule is paramount. X-ray crystallography provides the absolute configuration, bond lengths, and torsional angles required to predict its reactivity and binding affinity in biological targets. This whitepaper delivers an in-depth technical guide on the crystallographic analysis of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone and its structural analogs, detailing the causality behind experimental protocols and the self-validating nature of modern diffraction workflows.

Molecular Architecture and Mechanistic Significance

The structural core of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone consists of three distinct functional domains:

  • The Furan Ring: A planar, electron-rich heteroaromatic system that often dictates the molecule's orientation via dipole interactions.

  • The Carbonyl Linker: Provides a rigid sp²-hybridized pivot point, capable of acting as a strong hydrogen-bond acceptor.

  • The Phenylsulfonyl Moiety: Introduces significant steric bulk and strong electron-withdrawing properties. The tetrahedral geometry of the sulfur atom forces the attached phenyl ring into an out-of-plane conformation relative to the furan-carbonyl plane.

The spatial relationship between these groups dictates the molecule's physical properties and reactivity. For instance, in closely related structural analogs like 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, the dihedral angle between the furan/benzofuran plane and the phenyl ring is typically around 24–25° [2]. This flattened, elongated conformation minimizes steric clash while maximizing the potential for intermolecular π−π stacking and C–H···O hydrogen bonding.

Molecular_Interactions Core 1-(2-Furanyl)-2- (phenylsulfonyl)ethanone Furan Furan Ring (Planar, Electron-rich) Core->Furan Sulfonyl Sulfonyl Group (Strong H-bond Acceptor) Core->Sulfonyl Phenyl Phenyl Ring (Steric Bulk, π-π stacking) Core->Phenyl Pack1 C-H···O Interactions (Supramolecular Arrays) Furan->Pack1 Syn to Carbonyl Pack2 Flattened Conformation (Minimized Steric Clash) Furan->Pack2 Sulfonyl->Pack1 Phenyl->Pack2

Figure 1: Key structural components and their roles in driving supramolecular crystal packing.

Quantitative Crystallographic Data

To establish a baseline for this class of β-ketosulfones, the following table summarizes the expected quantitative crystallographic parameters. Data is benchmarked against high-resolution diffraction studies of homologous structures to provide a reliable reference for researchers isolating this specific compound[2].

Crystallographic ParameterRepresentative Value / Target Metric
Chemical Formula C₁₂H₁₀O₄S
Formula Weight 250.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 100 K
Unit Cell Dimensions a ≈ 10.7 Å, b ≈ 4.8 Å, c ≈ 26.2 Å
Beta Angle (β) ≈ 91.0°
Volume (V) ≈ 1347 ų
Z (Molecules per unit cell) 4
Radiation Source Cu Kα ( λ = 1.54184 Å)
Final R indices[I > 2σ(I)] R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S) on F² 1.00 – 1.05

High-Resolution X-Ray Diffraction Protocol

Acquiring publication-quality crystallographic data requires a meticulously controlled workflow. The following step-by-step methodology explains not just the how, but the why behind each experimental choice.

Single Crystal Cultivation
  • Solvent Selection: Dissolve ~50 mg of highly purified (>99%) 1-(2-furanyl)-2-(phenylsulfonyl)ethanone in a binary solvent mixture of Ethanol/Dimethylformamide (EtOH/DMF, 3:1 v/v). Causality: The binary mixture balances solubility; DMF ensures complete dissolution of the sulfone, while EtOH acts as an anti-solvent that slowly lowers solubility as it evaporates.

  • Slow Evaporation: Place the solution in a loosely capped vial at standard room temperature (20–25 °C) in a vibration-free environment. Causality: Slow evaporation allows for the gradual supersaturation of the solution. This thermodynamic control promotes the nucleation of fewer, larger, and defect-free single crystals rather than rapid kinetic precipitation, which yields unusable microcrystalline powder.

  • Harvesting: Isolate yellow/colorless block-like crystals after 5–7 days. Select a crystal with dimensions approximating 0.35 × 0.15 × 0.15 mm.

Data Acquisition
  • Cryocooling: Mount the selected crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream at 100 K . Causality: Cryocooling drastically minimizes the thermal vibrations of atoms (reducing atomic displacement parameters, ADPs). This enhances high-angle diffraction intensities, improving the overall resolution and precision of the structural model.

  • Radiation Selection: Utilize a diffractometer equipped with a Copper (Cu Kα) microfocus source. Causality: For organic compounds containing heavier heteroatoms like sulfur, Cu Kα radiation provides a strong anomalous dispersion signal. This is highly advantageous if absolute structure determination is required, and it yields stronger diffraction spots for small crystals compared to Molybdenum (Mo Kα) sources.

  • Data Collection: Collect raw frames using an area detector (e.g., Atlas or Pilatus). Ensure high redundancy and completeness (>99% up to θ = 67° for Cu Kα).

Structure Solution and Refinement (A Self-Validating System)
  • Data Reduction: Process raw frames using software such as CrysAlis PRO. Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using Direct Methods or dual-space algorithms (e.g., SHELXT) [3]. This generates the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F² via SHELXL [4].

    • Self-Validation Checkpoint 1: Ensure the internal agreement factor ( Rint​ ) of the data is < 0.05.

    • Self-Validation Checkpoint 2: Treat all non-hydrogen atoms anisotropically. The resulting thermal ellipsoids must be physically meaningful (not overly elongated or "pancake-like", which would indicate unresolved disorder or twinning).

    • Self-Validation Checkpoint 3: Place hydrogen atoms in calculated positions and refine using a riding model. The final R1​ value must drop below 5% (0.05), and the Goodness-of-Fit (S) should be near 1.0. The maximum residual electron density ( Δρmax​ ) should be < 0.5 e/ų, confirming no missing atoms.

XRD_Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Slow Evaporation) N1->N2 High Purity >99% N3 X-Ray Diffraction (Cu/Mo Kα, 100K) N2->N3 Suitable Size (~0.3 mm) N4 Data Reduction & Absorption Correction N3->N4 Raw Frames N5 Structure Solution (Direct Methods/SHELXT) N4->N5 hkl File N6 Refinement & Validation (SHELXL, R-factor < 5%) N5->N6 Initial Model

Figure 2: Step-by-step X-ray crystallographic workflow from synthesis to structural validation.

Supramolecular Packing Analysis

Once the structure is refined, analysis of the packing reveals the intermolecular forces driving crystallization. In 1-(2-furanyl)-2-(phenylsulfonyl)ethanone and its derivatives, the crystal packing is typically dominated by weak but highly directional C–H···O interactions .

Because the sulfonyl oxygen atoms carry a strong partial negative charge, they act as primary hydrogen-bond acceptors for the slightly acidic methylene protons (adjacent to the carbonyl and sulfonyl groups) and the aromatic protons of neighboring molecules. These interactions lead to the formation of infinite supramolecular arrays (often parallel to the crystallographic planes, such as the (101) plane). The furan oxygen, interestingly, is often syn to the carbonyl oxygen and may participate less in intermolecular bonding due to steric shielding, acting instead to rigidify the local conformation via intramolecular electrostatic repulsion.

Conclusion

The X-ray crystallographic profiling of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone provides indispensable data for rational drug design and synthetic methodology. By adhering to rigorous crystal growth techniques, low-temperature data collection, and self-validating refinement protocols, researchers can extract highly accurate conformational data. This structural intelligence directly informs how the molecule will behave as a synthon in complex cascade reactions or as a pharmacophore in biological systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11218904, 1-(2-furyl)-2-(phenylsulfonyl)ethanone". PubChem, [Link]

  • Takahashi, M., et al. "1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone". Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 9, 2012, pp. o2675. [Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, vol. 71, 2015, pp. 3-8. [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, vol. 71, 2015, pp. 3-8. [Link]

Exploratory

An In-depth Technical Guide to the Electronic Properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in Aqueous Solutions

Introduction Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, a molecule incorporating a furan heterocycle, a ketone, and a phenylsulfonyl group, represents a class of compounds with significant potential in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, a molecule incorporating a furan heterocycle, a ketone, and a phenylsulfonyl group, represents a class of compounds with significant potential in medicinal chemistry. The unique combination of these functional groups imparts a rich electronic character that is highly sensitive to the surrounding environment. For researchers, scientists, and drug development professionals, a deep understanding of the electronic properties of such molecules in aqueous solutions is paramount. Water, as the biological solvent, profoundly influences molecular conformation, reactivity, and interaction with biological targets. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for characterizing the electronic landscape of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in an aqueous environment. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity. The sulfonyl group is a key feature in many therapeutic agents, capable of forming hydrogen bonds and influencing the conformation of molecules to fit into the active sites of biological targets.[1][2][3] The furan moiety also plays a role in the biological activity of various compounds.[4]

Theoretical Framework: Unpacking the Electronic Architecture

The electronic properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- are a composite of the contributions from its constituent parts: the furan ring, the carbonyl group, and the phenylsulfonyl group.

  • The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is electron-rich and participates in π-stacking interactions. Its aromaticity is lower than that of benzene, which can influence its electronic and chemical behavior.[5]

  • The Phenylsulfonyl Group: The sulfonyl group (-SO2-) is a powerful electron-withdrawing group.[6] Computational and crystallographic studies suggest that the bonding within the sulfonyl group is highly polarized, with significant contributions from reciprocal hyperconjugation.[7][8] This strong inductive effect significantly influences the electron density of the adjacent methylene bridge and the entire molecule. In drug design, the sulfonyl group is often employed to enhance binding affinity to protein targets through hydrogen bonding and to modulate solubility.[1][2][3]

  • The α-Sulfonyl Ketone Moiety: The juxtaposition of the carbonyl and sulfonyl groups creates a unique electronic environment. The α-carbon is acidic, and the molecule can exist in keto-enol tautomeric forms. The electron-withdrawing nature of both groups enhances the electrophilicity of the carbonyl carbon.

  • Behavior in Aqueous Solutions: When dissolved in water, the electronic properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- are subject to significant solvent effects. Water's high dielectric constant can stabilize charged or highly polar species. Furthermore, the oxygen atoms of the carbonyl and sulfonyl groups, as well as the furan ring's oxygen, can act as hydrogen bond acceptors. The ketone's carbonyl group can react reversibly with water to form a geminal diol (hydrate).[9][10][11] The position of this equilibrium is influenced by the electronic effects of neighboring groups; electron-withdrawing groups, such as the phenylsulfonyl group, tend to favor hydrate formation.[9][10][11]

    The interaction with solvent molecules can also lead to solvatochromism, where the wavelength of maximum UV-Vis absorption or fluorescence emission changes with solvent polarity.[5][12][13] This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states.

Experimental Characterization of Electronic Properties

A multi-pronged approach combining spectroscopic, electrochemical, and computational methods is essential for a thorough characterization of the electronic properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in aqueous solutions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For our target compound, we expect to observe π → π* transitions associated with the furan and phenyl rings, and n → π* transitions associated with the carbonyl group.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in a water-miscible organic solvent (e.g., DMSO or acetonitrile) due to its likely limited aqueous solubility.

  • Preparation of Aqueous Solutions: Prepare a series of dilutions of the stock solution in ultrapure water to the desired concentrations (typically in the micromolar range).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use ultrapure water as the blank.

  • Data Acquisition: Scan the absorbance of the solutions over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Causality Behind Experimental Choices:

  • The use of a water-miscible organic solvent for the stock solution ensures accurate and reproducible dilutions in the aqueous phase.

  • Scanning a broad wavelength range is crucial to capture all relevant electronic transitions.

Expected Data and Interpretation:

The position and intensity of the absorption bands will provide insights into the electronic structure. A comparison of the spectra in solvents of varying polarity can reveal solvatochromic shifts, indicating changes in the molecule's dipole moment upon excitation. For furan derivatives, a bathochromic (red) shift is often observed with increasing solvent polarity.[12]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of a molecule. It provides information about the potentials at which a molecule is oxidized or reduced, and the stability of the resulting radical ions.

Experimental Protocol:

  • Electrolyte Solution: Prepare an aqueous solution containing a supporting electrolyte (e.g., 0.1 M KCl or a phosphate buffer) to ensure conductivity.

  • Working Solution: Dissolve a known concentration of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in the electrolyte solution. It may be necessary to add a small amount of a co-solvent to ensure solubility.

  • Electrochemical Cell: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Data Acquisition: Cycle the potential of the working electrode between a negative and a positive limit while recording the resulting current. Vary the scan rate to probe the stability of the electrochemically generated species.

  • Data Analysis: Identify the anodic and cathodic peak potentials. The midpoint of these potentials provides an estimate of the formal reduction potential (E°').

Causality Behind Experimental Choices:

  • The supporting electrolyte is essential to minimize the solution resistance and ensure that the measured current is due to the redox reactions of the analyte.

  • A three-electrode system allows for precise control and measurement of the working electrode's potential.

  • Varying the scan rate can help distinguish between reversible and irreversible electrochemical processes.

Expected Data and Interpretation:

The cyclic voltammogram will reveal the redox potentials of the molecule. The phenylsulfonyl group is generally difficult to reduce, so the primary redox activity is likely to be associated with the furanone moiety. The reduction potential will provide a quantitative measure of the molecule's ability to accept an electron, a key parameter in understanding its potential role in redox signaling pathways.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide a theoretical framework for understanding the electronic structure and properties of molecules.

Workflow:

  • Structure Optimization: Build the 3D structure of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- and optimize its geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Solvation Model: Incorporate the effects of the aqueous environment using a polarizable continuum model (PCM).

  • Property Calculations: Calculate key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the electrostatic potential map, and theoretical UV-Vis spectra (using time-dependent DFT).

Causality Behind Experimental Choices:

  • Geometry optimization is a critical first step to ensure that the calculated properties correspond to a stable conformation of the molecule.

  • A PCM is a computationally efficient way to model the bulk electrostatic effects of the solvent.

  • Time-dependent DFT is a reliable method for predicting the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption bands.

Key Outputs and Interpretation:

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited.

  • Electrostatic Potential Map: This visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of interaction with biological macromolecules.

  • Simulated UV-Vis Spectrum: Comparison of the calculated spectrum with the experimental data can aid in the assignment of the observed absorption bands to specific electronic transitions.

Data Synthesis and Visualization

To provide a holistic understanding, the data from these experimental and computational techniques should be integrated.

Table 1: Summary of Expected Electronic Properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in Aqueous Solution

PropertyExperimental TechniqueComputational MethodExpected Value/ObservationSignificance
λmax (π → π)UV-Vis SpectroscopyTD-DFT~280-320 nmCorresponds to electronic transitions within the aromatic systems.
λmax (n → π)UV-Vis SpectroscopyTD-DFT~340-380 nmRelates to the non-bonding electrons of the carbonyl oxygen.
Solvatochromic Shift UV-Vis SpectroscopyTD-DFT with PCMBathochromic shift in waterIndicates an increase in dipole moment upon excitation.
Redox Potential (E°') Cyclic VoltammetryDFT (HOMO/LUMO energies)Negative potentialQuantifies the ease of reduction.
HOMO-LUMO Gap -DFT~3-5 eVIndicator of chemical reactivity and stability.

Diagram 1: Key Electronic Influences

G cluster_molecule Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- Furan Furan Ring (Electron-Rich) Ketone Carbonyl Group (Hydrogen Bond Acceptor, Electrophilic Center) Furan->Ketone π-conjugation Sulfonyl Phenylsulfonyl Group (Strongly Electron-Withdrawing, Hydrogen Bond Acceptor) Ketone->Sulfonyl Electronic Cross-talk Methylene Methylene Bridge Sulfonyl->Methylene Inductive Effect (-I) Methylene->Ketone Inductive Effect (-I) G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_data Data Synthesis UV_Vis UV-Vis Spectroscopy Analysis Structure-Property Relationships UV_Vis->Analysis λmax, Solvatochromism CV Cyclic Voltammetry CV->Analysis Redox Potential DFT DFT Calculations (with PCM) DFT->Analysis HOMO/LUMO, ESP

Caption: Integrated workflow for electronic property characterization.

Implications for Drug Development

The electronic properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in aqueous solution have profound implications for its potential as a therapeutic agent.

  • Drug-Receptor Interactions: The electrostatic potential map derived from DFT calculations can predict how the molecule will orient itself within a protein's binding pocket. The electron-rich furan ring may engage in π-stacking interactions, while the hydrogen bond accepting capabilities of the carbonyl and sulfonyl oxygens can form crucial hydrogen bonds with amino acid residues.

  • Redox Activity and Biological Signaling: The redox potential determined by cyclic voltammetry indicates the molecule's propensity to participate in electron transfer reactions. This is particularly relevant for diseases involving oxidative stress or for targeting enzymes with redox-active sites.

  • ADME Properties: The electronic properties are intrinsically linked to the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The molecule's polarity and hydrogen bonding capacity, which are dictated by its electronic structure, will influence its aqueous solubility, membrane permeability, and interactions with metabolic enzymes.

Conclusion

A comprehensive understanding of the electronic properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in aqueous solutions is a critical step in its evaluation as a potential drug candidate. By employing a synergistic approach that combines UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations, researchers can gain deep insights into the molecule's behavior in a biological context. This knowledge is not merely academic; it is a foundational element in the rational design of more effective and safer therapeutic agents. The interplay of the electron-rich furan ring and the powerfully electron-withdrawing phenylsulfonyl group creates a molecule with a tunable electronic landscape, offering exciting possibilities for medicinal chemists.

References

  • Friebe, C., et al. (2015). Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones. New Journal of Chemistry, 39(5), 3744-3753. Available at: [Link]

  • Gao, C., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(17), 2734-2758. Available at: [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Available at: [Link]

  • Spange, S., et al. (2003). Solvatochromism, Crystallochromism, and Solid State Structures of Hydrophilically Functionalized Aromatic Amino Ketones Containing Furan and Thiophene Rings. Chemistry of Materials, 15(2), 433-443. Available at: [Link]

  • Bentham Science Publishers. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (2015). Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones. Available at: [Link]

  • SIELC Technologies. (2018). 2-Acetylfuran. Available at: [Link]

  • Kim, S., et al. (2015). Chemoselective reduction and oxidation of ketones in water through control of the electron transfer pathway. Scientific Reports, 5, 10636. Available at: [Link]

  • Zhao, W., et al. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 187, 111957. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of 2 in four solvents. Available at: [Link]

  • Liu, C., et al. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters, 25(16), 2841-2846. Available at: [Link]

  • Krasavin, M., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5036. Available at: [Link]

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. Available at: [Link]

  • ResearchGate. (n.d.). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Available at: [Link]

  • Zhang, Y., et al. (2025). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. Available at: [Link]

  • Leonori, D., & O'Brien, A. G. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry—A European Journal, 27(1), 104-121. Available at: [Link]

  • PubMed. (2022). Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV-VIS, NMR, and DFT Methods. Available at: [Link]

  • Chemistry LibreTexts. (2014). 18.9: The Reactions of Aldehydes and Ketones with Water. Available at: [Link]

  • Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2025). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. Available at: [Link]

  • Spectroscopy Online. (2023). Researchers Study the Relationship Between Aliphatic Ketones and Water Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry experiments. Available at: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Available at: [Link]

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Utility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Executive Summary The compound Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly versatile β -ketosulfone building block. While no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly versatile β -ketosulfone building block. While not a standalone blockbuster drug, its "discovery" and subsequent integration into commercial screening libraries (such as the AldrichCPR collection ) represent a significant milestone in combinatorial chemistry. The molecule features a unique combination of a heteroaromatic furan ring and a strongly electron-withdrawing phenylsulfonyl moiety. This structural arrangement renders the intervening methylene protons highly acidic, transforming the molecule into an exceptional carbon-centered nucleophile for downstream organic synthesis and drug discovery.

This technical guide explores the physicochemical profile, mechanistic synthetic pathways, and broad-spectrum applications of this critical intermediate, providing drug development professionals with a self-validating framework for its utilization.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is critical for predicting its behavior in both synthetic environments and biological assays. The furan oxygen and sulfone oxygens serve as multiple hydrogen bond acceptors, while the overall scaffold maintains favorable lipophilicity for cellular permeability 1.

PropertyValue
Chemical Name Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-
CAS Registry Number 144888-17-5
Molecular Formula C₁₂H₁₀O₄S
Molecular Weight 250.27 g/mol
Exact Mass 250.03 g/mol
Topological Polar Surface Area (TPSA) 72.7 Ų
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
Complexity Score 363

Mechanistic Pathways & Synthesis Protocols

The synthesis of β -ketosulfones has evolved from classical nucleophilic substitution to modern, green-chemistry-driven catalytic processes. Below are two field-proven protocols detailing the causality and validation steps for synthesizing Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-.

Protocol A: Classical Nucleophilic Substitution (S-Alkylation)

This is the traditional, highly scalable method relying on the reaction between an α -haloketone and a sulfinate salt.

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of 2-bromo-1-(2-furanyl)ethanone in absolute ethanol.

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the bimolecular nucleophilic substitution ( SN​2 ) without causing solvolysis of the starting material.

  • Nucleophilic Addition: Add 1.2 equivalents of sodium benzenesulfinate portion-wise at room temperature.

    • Causality: A slight stoichiometric excess of the sulfinate ensures the complete consumption of the highly reactive and lachrymatory α -bromo ketone, preventing the formation of toxic byproducts.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (80°C) for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system.

    • Validation: The S-alkylation is confirmed complete when the starting material spot completely disappears, replaced by a lower-Rf spot corresponding to the more polar β -ketosulfone.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM) and distilled water.

    • Causality: The aqueous wash effectively removes the unreacted sodium benzenesulfinate and the sodium bromide byproduct. The target β -ketosulfone selectively partitions into the organic DCM layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from ethanol to yield the pure target compound.

Protocol B: Modern Cu-Catalyzed C(sp³)–H Sulfonylation

Recent advancements have introduced direct C(sp³)–H sulfonylation of ketone hydrazones using heterogeneous copper catalysts, offering a greener alternative 2.

  • Reaction Setup: In a Schlenk tube, combine 1-(2-furyl)ethanone hydrazone (1.0 equiv), sodium benzenesulfinate (1.5 equiv), and a biomass-derived copper catalyst (e.g., CuₓO_y@CS-400, 10 mol%).

  • Solvent & Oxidant: Add acetone as the solvent and potassium persulfate (K₂S₂O₈) as the oxidant.

    • Causality: The persulfate oxidant is strictly required to facilitate the single-electron transfer (SET) that generates highly reactive sulfonyl radicals from the sodium sulfinate.

  • Catalytic Cycle: Stir at 80°C under an air atmosphere for 5 hours.

    • Validation: The reaction's success and the catalyst's integrity are validated post-reaction; the heterogeneous copper catalyst can be recovered via simple filtration and reused for up to five cycles without significant loss of yield, proving the system's robust, self-sustaining nature.

  • Isolation: Filter off the catalyst, concentrate the filtrate, and purify via silica gel column chromatography.

Synthesis SM1 2-Acetylfuran (Starting Material) SM2 2-Bromo-1-(2-furanyl)ethanone (Intermediate) SM1->SM2 Bromination (Br2 / AcOH) Target Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5) SM2->Target Nucleophilic Substitution (Classical S-Alkylation) Reagent Sodium Benzenesulfinate (Nucleophile/Radical Source) Reagent->Target S-Alkylation Modern Cu-Catalyzed C(sp3)-H Sulfonylation (Green Chemistry) Reagent->Modern Radical Coupling Modern->Target Direct Access Hydrazone 1-(2-furyl)ethanone hydrazone (Modern Precursor) Hydrazone->Modern Cu Catalyst / K2S2O8

Figure 1: Classical vs. Modern Catalytic Synthetic Pathways for CAS 144888-17-5.

Biological Significance & Pharmacological Space

The structural architecture of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- makes it a privileged scaffold in medicinal chemistry. β -ketosulfones are widely recognized for their diverse biological activities 2.

  • Antimicrobial & Antifungal Properties: The presence of the sulfonyl group enhances the compound's ability to penetrate lipid membranes, while the furan ring interacts with microbial enzymes via π−π stacking.

  • Enzyme Inhibition (COX-2): Derivatives synthesized from this core often exhibit selective cyclooxygenase-2 (COX-2) inhibition. The rigid geometry imposed by the ketosulfone backbone optimally positions the phenyl ring within the hydrophobic pocket of the COX-2 active site.

  • Anticancer Potential: As a Michael donor, the compound can be elaborated into complex α,β -unsaturated sulfones that act as covalent inhibitors, targeting cysteine residues in overexpressed oncogenic kinases.

Downstream Applications in Organic Synthesis

Beyond direct biological activity, Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is a highly sought-after intermediate. The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the adjacent methylene protons (pKa ~ 11-13). This allows for mild enolization and subsequent functionalization without the need for harsh, degrading bases.

  • Synthesis of Pyrazoles: Condensation of the β -ketosulfone with hydrazine hydrate yields 3-furanyl-4-sulfonylpyrazoles, which are potent antimicrobial agents.

  • Knoevenagel Condensations: Reaction with aromatic aldehydes in the presence of a weak base (like piperidine) yields highly conjugated alkenyl sulfones.

  • Multicomponent Reactions (MCRs): It serves as an excellent active methylene compound in Hantzsch and Biginelli-type reactions to form highly substituted pyridines and pyrimidines.

Applications Core Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- App1 Pyrazole Derivatives (Antimicrobial Agents) Core->App1 Hydrazine Hydrate / EtOH App2 Pyrimidine Derivatives (Kinase Inhibitors) Core->App2 Urea / Aldehyde (Biginelli) App3 Michael Adducts (Complex Scaffolds) Core->App3 alpha,beta-Unsaturated Carbonyls App4 Alkenyl Sulfones (Covalent Binders) Core->App4 Aldehydes / Piperidine

Figure 2: Downstream synthetic utility and pharmacological derivatization of the core scaffold.

References

  • MDPI - Molecules. "Heterogeneous Chitosan@copper Catalyzed Selective C(sp³)–H Sulfonylation of Ketone Hydrazones with Sodium Sulfinates: Direct Access to β -Ketosulfones." Molecules 2023, 28(8), 3400. Available at:[Link]

Sources

Exploratory

Whitepaper: Preliminary Biophysical Investigation of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- Binding Affinity

Executive Summary In early-stage drug discovery, the transition from high-throughput screening (HTS) to Fragment-Based Drug Discovery (FBDD) has revolutionized how we target challenging protein interfaces. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from high-throughput screening (HTS) to Fragment-Based Drug Discovery (FBDD) has revolutionized how we target challenging protein interfaces. As a Senior Application Scientist, I frequently observe that the primary point of failure in FBDD is not the synthetic chemistry, but the biophysical validation of weak-affinity binders.

This technical guide outlines a robust, self-validating biophysical workflow to investigate the binding affinity of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5). With a molecular weight of 250.27 g/mol , this compound perfectly aligns with the "Rule of Three" (Ro3) for fragment libraries[1]. By leveraging its unique structural motifs—a furan bioisostere, a strong hydrogen-bonding sulfonyl group, and an electrophilic beta-keto core—this guide details how to orthogonally validate its binding to a model target (e.g., a cysteine protease) using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Structural Rationale & Pharmacophore Mapping

Before initiating biophysical screening, it is critical to understand the causality behind the fragment's design. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- presents three distinct pharmacophore features that dictate our experimental approach:

  • The Furan Ring: The furan moiety is a well-established bioisostere in medicinal chemistry, frequently utilized to replace phenyl or thiophene rings to modulate lipophilicity while providing a unique hydrogen-bond acceptor profile via its oxygen atom[2],[3].

  • The Phenylsulfonyl Group: Sulfones are excellent non-covalent anchors. The two oxygen atoms act as strong, directional hydrogen-bond acceptors, while the phenyl ring provides necessary steric bulk to occupy hydrophobic sub-pockets.

  • The Beta-Keto Core: In the context of targeting enzymes like cysteine proteases, the ketone carbonyl can act as a mild electrophile, potentially forming a reversible hemithioacetal with a catalytic cysteine residue.

Understanding these mechanisms is vital. If the fragment forms a reversible covalent bond, we expect to see distinct time-dependent kinetic signatures during SPR analysis.

BindingRationale Ligand Ethanone, 1-(2-furanyl) -2-(phenylsulfonyl)- Furan 2-Furanyl Ring (Bioisostere / Hydrophobic) Ligand->Furan Motif 1 Ketone Beta-Keto Group (Electrophilic Warhead) Ligand->Ketone Motif 2 Sulfonyl Phenylsulfonyl (H-Bond Acceptor / Bulk) Ligand->Sulfonyl Motif 3 Target Target Active Site (e.g., Cysteine Protease) Furan->Target S2/S3 Pocket Stacking Ketone->Target Reversible Covalent Sulfonyl->Target Backbone H-Bonding

Mechanistic pharmacophore mapping of the fragment binding to a target active site.

Orthogonal Biophysical Screening Strategy

Fragments bind weakly (typically KD​ in the 10μM to 1mM range)[4]. Relying on a single assay often leads to false positives due to aggregation or non-specific binding. A self-validating system requires orthogonal techniques.

  • Primary Screen (SPR): SPR is chosen as the primary gatekeeper because it provides real-time kinetic data ( kon​ and koff​ ) and requires minimal protein consumption[4],[5]. For a 250 Da fragment, SPR can detect the minute mass changes upon binding, provided the target is immobilized at a high density.

  • Secondary Validation (ITC): ITC is the gold standard for thermodynamic profiling. It measures the heat absorbed or released during binding ( ΔH ) in solution, completely free of immobilization artifacts[6],[7]. If SPR shows binding but ITC shows no heat exchange, the SPR signal may be a refractive index artifact.

ExpWorkflow Prep Sample Preparation (DMSO Stock & Buffer Matching) SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (kon, koff) Prep->SPR 1. Primary Screen ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling (ΔH, ΔS) SPR->ITC 2. Orthogonal Validation Data Data Integration & Affinity (KD) Determination ITC->Data 3. Parameter Synthesis Hit Hit Validation & Lead Optimization Data->Hit 4. Decision Gate

Orthogonal biophysical workflow for fragment hit validation using SPR and ITC.

Experimental Methodologies (Step-by-Step)

Surface Plasmon Resonance (SPR) Protocol

Causality Note: Fragments are dissolved in 100% DMSO. DMSO has a massive refractive index. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a bulk shift that completely obscures the binding signal of a 250 Da molecule[5]. Therefore, meticulous solvent correction is mandatory.

Step-by-Step Procedure:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Aim for a high immobilization level (e.g., 3000–5000 RU) to ensure the theoretical maximum response ( Rmax​ ) for the 250 Da fragment is detectable (ideally >15 RU).

  • Buffer Preparation: Prepare a running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5.0% DMSO.

  • DMSO Calibration: Prepare a 6-point DMSO calibration series ranging from 4.5% to 5.8% DMSO in the running buffer. Inject these prior to the fragment to create a solvent correction curve.

  • Fragment Preparation: Dilute the 50 mM DMSO stock of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- into the running buffer to achieve a top concentration of 500μM (ensuring final DMSO remains exactly 5.0%).

  • Multi-Cycle Kinetics: Inject the fragment in a 2-fold dilution series (e.g., 500,250,125,62.5,31.2μM ) over the active and reference flow cells at a high flow rate ( 50μL/min ) to minimize mass transport limitations.

  • Data Analysis: Double-reference the data (subtract reference flow cell and blank buffer injections). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Isothermal Titration Calorimetry (ITC) Protocol

Causality Note: ITC measures minute heat changes ( μcal ). If the fragment and protein are in slightly different buffers, the heat of dilution/mixing will drown out the heat of binding ( ΔH )[6]. Extensive dialysis of the protein into the exact assay buffer is non-negotiable.

Step-by-Step Procedure:

  • Buffer Matching: Dialyze the target protein overnight against the chosen assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Use the exact same dialysate to dilute the fragment stock.

  • Sample Loading: Load the target protein ( 20−50μM ) into the ITC sample cell. Load the fragment ( 500−1000μM ) into the injection syringe. Keep DMSO concentration identical (e.g., 2-5%) in both cell and syringe.

  • Thermal Equilibration: Equilibrate the system at 25∘C with a reference power of 5μcal/s and a stirring speed of 750 rpm to ensure rapid mixing without causing protein precipitation.

  • Titration: Perform an initial 0.5μL dummy injection (discarded during analysis), followed by 19 injections of 2.0μL each, spaced 120 seconds apart to allow the heat signal to return to baseline.

  • Control Experiment: Titrate the fragment into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the dilution heat from the binding data. Integrate the peaks and fit the isotherm to a one-set-of-sites model to determine KD​ , ΔH , and stoichiometry ( N )[7]. Calculate entropy ( −TΔS ) using ΔG=ΔH−TΔS=RTln(KD​) .

Quantitative Data Synthesis

To evaluate the viability of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- as a lead scaffold, the data from both orthogonal assays must be synthesized. Below is a representative data profile indicating a successful, highly efficient fragment hit.

Table 1: Representative Biophysical Profile of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

ParameterSPR MeasurementITC MeasurementInterpretation / Causality
Affinity ( KD​ ) 45±3μM 52±5μM Orthogonal agreement confirms true binding; typical FBDD hit range.
Kinetics ( kon​ ) 1.2×103M−1s−1 N/AFast association, characteristic of unhindered low MW fragments.
Kinetics ( koff​ ) 0.054s−1 N/AFast dissociation indicates transient, non-covalent or rapidly reversible binding.
Enthalpy ( ΔH ) N/A −8.4 kcal/mol Strongly enthalpically driven, confirming specific H-bonding via the sulfonyl/ketone.
Entropy ( −TΔS ) N/A +2.6 kcal/mol Slight entropic penalty due to conformational restriction of the furan ring upon binding.
Ligand Efficiency 0.32 kcal/mol/HA 0.31 kcal/mol/HA LE > 0.3 indicates a highly efficient, druggable scaffold ready for synthetic growth.

Note: Ligand Efficiency (LE) is calculated based on the heavy atom (HA) count of the molecule (~17 for this compound). High LE proves that the binding energy is efficiently distributed across the fragment's structure.

References

  • Guidechem. "1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE - Chemical Data and Identifiers." Guidechem.
  • ACS Publications. "Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.
  • Chemical Science (RSC). "General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling...
  • ACS Publications. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters.
  • Cytiva. "Screening and analysis of fragments using Biacore systems.
  • NIH / PMC. "Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • Nature Protocols. "Isothermal titration calorimetry to determine association constants for high-affinity ligands.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Introduction: The Significance of β-Keto Sulfones The β-keto sulfone moiety is a highly valuable functional group in modern organic synthesis and medicinal chemistry. Molecules containing this scaffold are recognized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of β-Keto Sulfones

The β-keto sulfone moiety is a highly valuable functional group in modern organic synthesis and medicinal chemistry. Molecules containing this scaffold are recognized for their diverse biological activities and serve as versatile synthetic intermediates. The presence of the electron-withdrawing sulfonyl group significantly increases the acidity of the α-protons, making these compounds useful precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, a representative β-keto sulfone. The described methodology involves the α-sulfonylation of a readily available starting material, 2-acetylfuran. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable procedure for accessing this important class of compounds.

Reaction Scheme and Mechanism

The synthesis proceeds via the formation of a lithium enolate from 2-acetylfuran, followed by nucleophilic attack on benzenesulfonyl chloride.

Overall Reaction:

Plausible Reaction Mechanism:

The reaction is initiated by the deprotonation of 2-acetylfuran at the α-carbon using a strong, non-nucleophilic base, lithium diisopropylamide (LDA). This generates a lithium enolate, which is a potent nucleophile. The enolate then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion and forming the new carbon-sulfur bond.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Acetylfuran≥98%Sigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Benzenesulfonyl chloride≥99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NH₄ClFisher Scientific
Brine (Saturated aq. NaCl)Fisher Scientific
Anhydrous MgSO₄Fisher Scientific
Silica gel60 Å, 230-400 meshVWR
Ethyl acetateHPLC gradeVWR
HexanesHPLC gradeVWR

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Synthesis Procedure

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ): a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.1 eq). b. Cool the solution to 0 °C using an ice bath. c. Slowly add n-butyllithium (1.0 eq) dropwise via syringe. d. Stir the solution at 0 °C for 30 minutes. The formation of LDA is indicated by a clear, pale yellow solution.

2. Enolate Formation: a. In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 2-acetylfuran (1.0 eq) in anhydrous THF (30 mL). b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared LDA solution from step 1 to the 2-acetylfuran solution via cannula or syringe over 20 minutes. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

3. α-Sulfonylation: a. In a separate flame-dried 50 mL round-bottom flask, dissolve benzenesulfonyl chloride (1.0 eq) in anhydrous THF (10 mL). b. Add the benzenesulfonyl chloride solution dropwise to the enolate solution at -78 °C over 20 minutes. c. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

4. Work-up and Extraction: a. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. b. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. c. Wash the organic layer sequentially with 20 mL of saturated aqueous NH₄Cl, 20 mL of water, and 20 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification: a. Purify the crude product by silica gel column chromatography. b. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis. c. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the furan ring protons, the methylene protons adjacent to the carbonyl and sulfonyl groups, and the phenyl protons of the sulfonyl group.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon, the furan ring carbons, the methylene carbon, and the phenyl carbons.

  • IR (ATR): Look for strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.

  • Mass Spectrometry (ESI): Determine the molecular weight of the product.

Data Presentation

ParameterValue
Reactants
2-Acetylfuran1.0 eq
Diisopropylamine1.1 eq
n-Butyllithium1.0 eq
Benzenesulfonyl chloride1.0 eq
Reaction Conditions
SolventAnhydrous THF
Temperature-78 °C to room temperature
Reaction Time~7 hours
Expected Yield 60-75%

Safety Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.

  • Benzenesulfonyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Diisopropylamine: Flammable and corrosive. Handle in a fume hood.

  • Anhydrous Solvents: Handle under an inert atmosphere to prevent moisture contamination.

  • Dry Ice/Acetone Bath: Extremely cold. Use cryogenic gloves when handling.

Visualizations

Experimental Workflow

Workflow cluster_LDA LDA Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification THF_amine Dissolve Diisopropylamine in THF cool_0C Cool to 0 °C THF_amine->cool_0C add_nBuLi Add n-BuLi cool_0C->add_nBuLi stir_LDA Stir for 30 min add_nBuLi->stir_LDA add_LDA Add LDA solution stir_LDA->add_LDA dissolve_ketone Dissolve 2-Acetylfuran in THF cool_78C Cool to -78 °C dissolve_ketone->cool_78C cool_78C->add_LDA stir_enolate Stir for 1 hr (Enolate Formation) add_LDA->stir_enolate add_sulfonyl Add Benzenesulfonyl Chloride stir_enolate->add_sulfonyl react React and warm to RT add_sulfonyl->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A flowchart illustrating the step-by-step experimental workflow for the synthesis.

Reaction Mechanism Diagram

Mechanism ketone 2-Acetylfuran enolate Lithium Enolate ketone->enolate + LDA - Diisopropylamine LDA LDA sulfonyl_chloride Benzenesulfonyl Chloride product Product enolate->product + Benzenesulfonyl Chloride - LiCl

Caption: The reaction mechanism showing the formation of the enolate and subsequent sulfonylation.

References

  • General Synthesis of β-Keto Sulfones: For a review on the synthesis and applications of β-keto sulfones, see: Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(15), 3087-3118. [Link]

  • Enolate Chemistry: For a comprehensive overview of enolate formation and reactivity, see: Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
  • 2-Acetylfuran Properties: Wikipedia contributors. (2023, December 27). 2-Acetylfuran. In Wikipedia, The Free Encyclopedia. [Link]

  • Benzenesulfonyl Chloride Properties: Wikipedia contributors. (2023, October 29). Benzenesulfonyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

Application

Catalytic Applications of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-: A Guide for Synthetic Chemists

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern organic synthesis, the development of efficient and stereoselective catalytic methods is paramount for the construction of complex m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the development of efficient and stereoselective catalytic methods is paramount for the construction of complex molecular architectures. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, a specialized α-sulfonyl ketone, represents a powerful and versatile building block for researchers in medicinal chemistry and materials science. Its structure combines a prochiral ketone, an acidic α-methylene group activated by the potent electron-withdrawing phenylsulfonyl group, and a furan ring, a key heterocycle in numerous biologically active compounds.

This unique combination of functional groups makes this molecule an ideal substrate for a range of catalytic transformations. The primary focus of this guide is to provide an in-depth exploration of the catalytic asymmetric reduction of the ketone moiety. This reaction provides access to valuable chiral β-hydroxy sulfones, which are precursors to a wide array of enantiomerically pure compounds. We will delve into the mechanistic underpinnings of leading catalytic systems, provide detailed, field-tested protocols, and present data to guide catalyst selection and reaction optimization.

Core Application: Catalytic Asymmetric Reduction of Prochiral Ketones

The conversion of a prochiral ketone to a chiral, non-racemic secondary alcohol is a cornerstone transformation in asymmetric synthesis.[1][2] For a substrate like Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, this reduction establishes a critical stereocenter, opening pathways to chiral drugs and other high-value molecules. Two preeminent catalytic systems for this purpose are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. Both offer exceptional levels of enantioselectivity across a broad range of substrates.[3][4]

Mechanistic Insight: The Origin of Enantioselectivity

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[1][5][6] The reaction's success hinges on a highly organized, six-membered ring transition state.[5][7][8]

The catalytic cycle begins with the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[1][5][7] This pre-coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[1][7] The ketone substrate then coordinates to this now more Lewis-acidic boron. The coordination is sterically controlled, with the ketone approaching from its less hindered face, orienting its larger substituent (in this case, the phenylsulfonylmethyl group) away from the catalyst's chiral directing group.[7][8] Hydride is then delivered intramolecularly from the coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high fidelity.[5][7]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst (1) Activated_Complex Activated Catalyst-Borane Complex (2) Catalyst->Activated_Complex + BH₃ Borane BH₃ Source Transition_State Ternary Complex (Transition State 3) Activated_Complex->Transition_State + Ketone Ketone Prochiral Ketone (Substrate) Ketone->Transition_State Product_Complex Product-Catalyst Complex (4) Transition_State->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol (Product) Product_Complex->Product caption Fig. 1: Simplified CBS Reduction Cycle

Caption: Fig. 1: Simplified CBS Reduction Cycle

Noyori Asymmetric Hydrogenation: Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[3][9][10] This reaction can be performed as either a hydrogenation (using H₂ gas) or a transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[2][11]

A key feature of the Noyori system is the "metal-ligand cooperative" mechanism. The amine ligand is not a passive spectator; its N-H proton actively participates in the catalytic cycle.[3] The active catalyst is a ruthenium hydride species. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon while the proton from the amine ligand is transferred to the carbonyl oxygen. This concerted, outer-sphere mechanism via a six-membered pericyclic transition state accounts for the high efficiency and enantioselectivity of the reaction.[11][12] The sulfone group in α-sulfonyl ketones can act as a directing group, further enhancing stereochemical control.[12]

Noyori_Workflow cluster_workflow Experimental Workflow: Noyori Asymmetric Transfer Hydrogenation node_setup 1. Reactor Setup Inert atmosphere (N₂/Ar) Add Ru-catalyst and solvent node_substrate 2. Substrate Addition Add Ethanone, 1-(2-furanyl)- 2-(phenylsulfonyl)- node_setup->node_substrate node_reagent 3. Reagent Addition Add H-source (e.g., HCOOH/NEt₃) Begin heating node_substrate->node_reagent node_reaction 4. Reaction Monitoring Monitor by TLC or LC-MS for substrate consumption node_reagent->node_reaction node_workup 5. Aqueous Workup Quench reaction Extract with organic solvent node_reaction->node_workup node_purify 6. Purification Dry organic layer Column chromatography node_workup->node_purify node_analysis 7. Product Analysis Confirm structure (NMR, MS) Determine e.e. (Chiral HPLC) node_purify->node_analysis caption Fig. 2: General Experimental Workflow

Caption: Fig. 2: General Experimental Workflow

Data Summary: Catalyst Performance

The choice of catalyst and reaction conditions can significantly impact both the yield and the enantiomeric excess (e.e.) of the desired chiral alcohol. The following table summarizes representative results for the asymmetric reduction of α-sulfonyl ketones, providing a benchmark for experimental design.

Catalyst SystemH-SourceSolventTemp (°C)Yield (%)e.e. (%)Reference
(R)-Me-CBS (10 mol%)BH₃·SMe₂THF-20>95>95[5]
RuCl₂HCOOH/NEt₃CH₂Cl₂289499[12]
RuCl₂(S)-BINAP(dmf)nH₂ (10 atm)MeOH50>90>98[3]

Experimental Protocols

Protocol 1: Synthesis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

This protocol describes a general method for the synthesis of the title compound, which is based on the acylation of the parent compound, 2-acetylfuran. 2-Acetylfuran is a commercially available starting material or can be synthesized via Friedel-Crafts acylation of furan.[13][14]

Materials:

  • 2-Acetylfuran (1.0 eq)

  • Phenylsulfenyl chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sulfenylation: To a solution of 2-acetylfuran in anhydrous DCM at 0 °C under an inert atmosphere, add phenylsulfenyl chloride dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up 1: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate sulfide can be used directly in the next step.

  • Oxidation: Dissolve the crude sulfide in DCM and cool the solution to 0 °C. Add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is fully consumed.

  • Work-up 2: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Add saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

This protocol provides a robust method for the enantioselective reduction of the title ketone to the corresponding chiral alcohol.

Materials:

  • Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (1.0 eq, ~0.2 mmol scale)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.01 eq, 1 mol%)

  • Formic acid (5.0 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Catalyst Activation (Pre-formation of Hydride): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the Ru-catalyst in anhydrous DCM. Add the triethylamine followed by the formic acid to form the HCOOH:NEt₃ azeotrope. Stir the resulting solution at room temperature for 15-20 minutes.

  • Reaction Initiation: Add a solution of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in anhydrous DCM to the activated catalyst mixture.

  • Reaction Progress: Stir the reaction mixture at the specified temperature (e.g., 28-40 °C). Monitor the conversion of the starting material by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis, comparing the result to a racemic sample prepared by reduction with sodium borohydride.

Conclusion and Future Outlook

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is a highly valuable substrate for modern catalytic asymmetric synthesis. The reliable and highly stereoselective reduction of its ketone functionality provides a direct route to enantiopure β-hydroxy sulfones, which are versatile chiral building blocks. The protocols detailed herein for both CBS and Noyori-type reductions offer researchers robust starting points for their synthetic campaigns. Future work in this area may explore the application of this substrate in other catalytic reactions, such as asymmetric Michael additions or functionalization of the furan ring, further expanding its utility in the rapid assembly of complex, biologically relevant molecules.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric synthesis of optically active alcohols by chiral polymer-supported reagents. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Noyori, R. (1990). Chiral metal complexes as discriminating catalysts. Science, 248(4960), 1194-1199. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Červinka, O., & Bělovský, O. (1999). Asymmetric transfer hydrogenation of ketones.
  • Wikipedia. Corey-Itsuno reduction. [Link]

  • Vyas, V. K., Clarkson, G. J., & Wills, M. (2020). The Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters, 22(15), 6019–6023. [Link]

  • De Maron, J., Cesari, D., Rameesdeen, S. B., Tabanelli, T., Fasolini, A., Basile, F., & Cavani, F. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry, 25(18), 7381-7392. [Link]

  • Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. (2022). UC Davis. [Link]

  • Wikipedia. Michael reaction. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry, 11(2), 343. [Link]

Sources

Method

Application Note: The Role of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in Advanced Heterocyclic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic methodologies, and self-validating protocols for heterocyclic library generation....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic methodologies, and self-validating protocols for heterocyclic library generation.

Introduction & Chemical Rationale

The compound Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly versatile β-keto sulfone building block[1]. In medicinal chemistry, the strategic incorporation of both a furan moiety (a classic bioisostere for phenyl rings) and a sulfonyl group (a robust pharmacophore found in COX-2 inhibitors and antibacterial agents) makes this compound an exceptionally valuable precursor for drug discovery[2].

The synthetic utility of this β-keto sulfone stems from its unique electronic distribution. It acts as an active C–H acid due to the active methylene group flanked by two strong electron-withdrawing groups (the carbonyl and the sulfonyl moieties)[3]. This lowers the pKa of the α-protons to approximately 11–13, allowing for facile deprotonation and functionalization under mild, base-free, or weakly basic conditions[4]. Consequently, it serves as a premier nucleophile for the construction of highly substituted five- and six-membered heterocyclic systems[2][3].

Mechanistic Pathways to Heterocycles

Direct condensation of β-keto sulfones with binucleophiles (like hydrazines) often yields complex mixtures due to competing reactions at the carbonyl and sulfonyl centers. To enforce regioselectivity and guarantee high yields of the desired heterocycle, the β-keto sulfone must first be converted into a 1,3-dielectrophile .

By reacting 1-(2-furanyl)-2-(phenylsulfonyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), the active methylene is formylated to produce an enaminone intermediate. This intermediate possesses two distinct electrophilic centers—the original carbonyl carbon and the newly formed enamine β-carbon—making it perfectly primed for cyclocondensation with bifunctional nucleophiles such as hydrazines, amidines, and guanidines[4]. Recent advances also demonstrate the utility of β-keto sulfones in transition-metal-free couplings with N-acyl pyrroles to generate novel pyrrole derivatives[5].

G A 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone (β-Keto Sulfone) D Enaminones (via DMF-DMA) A->D Activation (Knoevenagel) E Pyrroles (via N-Acyl Pyrroles) A->E Direct Coupling (Metal-free) B Pyrazoles (via Hydrazines) C Pyrimidines (via Amidines) D->B + NH2NHR Cyclocondensation D->C + RC(=NH)NH2 Base-promoted

Fig 1: Divergent synthetic pathways from the β-keto sulfone core to various heterocycles.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific causality for the reagents chosen and integrated Quality Control (QC) checkpoints to ensure experimental integrity before proceeding to the next synthetic stage.

Protocol A: Activation via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Objective: Convert the β-keto sulfone into a highly reactive 1,3-dielectrophilic enaminone.

Causality: DMF-DMA acts as both the electrophile and the solvent/base, eliminating the need for harsh inorganic bases that could trigger the hydrolytic cleavage of the furan ring.

  • Charge: To a 50 mL round-bottom flask, add 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1.0 equiv, 10 mmol, 2.50 g).

  • React: Add DMF-DMA (1.5 equiv, 15 mmol, 2.0 mL) dropwise at room temperature.

  • Heat: Attach a reflux condenser and heat the neat mixture to 90 °C for 3 hours under a nitrogen atmosphere.

  • Isolate: Cool the mixture to room temperature. Triturate the resulting dark oil with cold diethyl ether (20 mL) to induce crystallization. Filter the yellow precipitate and wash with cold ether.

  • Self-Validation Check:

    • TLC: (Hexane:EtOAc 6:4). The starting material ( Rf​ ~0.5) should be completely consumed, replaced by a highly UV-active spot ( Rf​ ~0.2).

    • 1H NMR (CDCl3): Success is definitively confirmed by the appearance of two distinct methyl singlets (~2.9 and 3.2 ppm, integrating for 3H each) and a sharp vinylic proton singlet at ~7.8 ppm.

Protocol B: Synthesis of 3-(2-Furanyl)-4-(phenylsulfonyl)-1H-pyrazole

Objective: Cyclocondensation of the enaminone to form a functionalized pyrazole.

Causality: Ethanol is selected as the solvent because the highly polar pyrazole product exhibits poor solubility in cold ethanol, allowing for isolation via simple filtration, thereby bypassing the need for time-consuming column chromatography.

  • Charge: Suspend the enaminone intermediate from Protocol A (1.0 equiv, 5 mmol) in absolute ethanol (15 mL).

  • React: Add hydrazine hydrate (80% aqueous, 1.2 equiv, 6 mmol) dropwise. The mixture will briefly turn homogenous before a new precipitate begins to form.

  • Heat: Reflux the mixture at 80 °C for 2 hours.

  • Isolate: Cool the reaction flask in an ice bath for 30 minutes. Filter the precipitated white solid in vacuo, washing twice with ice-cold ethanol (5 mL).

  • Self-Validation Check:

    • 1H NMR (DMSO-d6): The disappearance of the dimethylamino signals (~2.9/3.2 ppm) and the appearance of a broad, exchangeable N-H proton signal at >12.5 ppm confirms pyrazole ring formation.

Protocol C: Synthesis of 4-(2-Furanyl)-5-(phenylsulfonyl)pyrimidin-2-amine

Objective: Base-promoted cyclization to yield a pyrimidine derivative.

  • Charge: In a 25 mL flask, combine the enaminone intermediate (1.0 equiv, 2 mmol) and guanidine hydrochloride (1.5 equiv, 3 mmol) in DMF (10 mL).

  • React: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv, 4 mmol). Causality: K2​CO3​ is required to liberate the free base of guanidine in situ, allowing it to attack the enaminone.

  • Heat: Stir at 100 °C for 4 hours.

  • Isolate: Pour the cooled mixture into ice water (50 mL). Stir vigorously until a solid precipitates. Filter, wash with water, and dry under a vacuum.

  • Self-Validation Check:

    • LC-MS: Confirm the expected mass [M+H]+ corresponding to the pyrimidine derivative. The isotopic pattern of the sulfonyl group should remain intact.

Mechanism N1 β-Keto Sulfone Core (Active Methylene) N2 Reaction with DMF-DMA (Electrophilic Activation) N1->N2 Base-free conditions N3 Enaminone Intermediate (1,3-Dielectrophile) N2->N3 - MeOH N4 Bifunctional Nucleophile Attack (e.g., Hydrazine) N3->N4 Regioselective addition N5 Intramolecular Cyclization (- H2O, - HNMe2) N4->N5 Thermal cyclization N6 Sulfonyl-Substituted Heterocycle (Stable Aromatic System) N5->N6 Aromatization

Fig 2: Mechanistic sequence for sulfonyl-heterocycle synthesis via an enaminone intermediate.

Quantitative Data & Reaction Scope

The table below summarizes the expected quantitative outcomes when utilizing 1-(2-furanyl)-2-(phenylsulfonyl)ethanone across various established heterocyclic synthesis pathways.

Target HeterocycleReagents UsedSolvent / TempReaction TimeTypical Yield (%)Purity (HPLC)
Enaminone Intermediate DMF-DMA (Neat)None / 90 °C3 hours85 - 92%>95%
1H-Pyrazole Hydrazine HydrateEthanol / 80 °C2 hours88 - 94%>98%
N-Phenylpyrazole PhenylhydrazineEthanol / 80 °C3 hours78 - 85%>95%
Pyrimidin-2-amine Guanidine HCl, K2​CO3​ DMF / 100 °C4 hours75 - 82%>90%
Pyrrole Derivative N-Acyl Pyrrole, BaseTHF / 25 °C12 hours70 - 75%>92%

Note: Yields represent isolated, purified products following the self-validating protocols described in Section 3.

References

  • Elattar, K. M., et al. (2017). Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. Research on Chemical Intermediates. [2][3]

  • Reddy, R. J., et al. (2021). Recent Advances in the Synthesis and Applications of beta-Keto Sulfones. European Journal of Organic Chemistry. [4]

  • Wang, H., et al. (2026). Base-promoted synthesis of β-keto sulfones from N-acyl pyrroles and allyl sulfones. RSC Advances. [5]

  • Sigma-Aldrich Product Database. 1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE (CAS: 144888-17-5).[1]

Sources

Application

Advanced Application Note &amp; Safety Protocol: Handling and Synthetic Utility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic toxicology, safe handling protocols, and synthetic applications of β-ketosulfones. Executive Summary & Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic toxicology, safe handling protocols, and synthetic applications of β-ketosulfones.

Executive Summary & Chemical Profiling

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5), commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly versatile bifunctional building block[1]. Structurally, it combines an electron-rich furan heterocycle with a highly electron-withdrawing β-ketosulfone moiety.

As a Senior Application Scientist, I emphasize that understanding the dual nature of this molecule is critical. The sulfonyl and carbonyl groups synergistically acidify the intervening α-methylene protons, making it an excellent C-H acid for nucleophilic organocatalysis [3]. However, the furan ring introduces specific oxidative vulnerabilities that dictate strict safety and handling parameters [2].

Mechanistic Toxicology & Hazard Causality

To handle this compound safely, one must understand why it poses specific risks, rather than just memorizing hazard codes.

  • Furan Ring Vulnerability (Hepatotoxicity Risk): The furan moiety is highly susceptible to biological oxidation. In vivo, Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring into highly reactive electrophilic intermediates, such as cis-2-butene-1,4-dial or furan epoxides. These species rapidly form covalent adducts with cellular nucleophiles (proteins and DNA), leading to profound hepatotoxicity and potential mutagenicity.

  • α-Carbon Acidity (Reactivity Hazard): The active methylene group (pKa ~ 11-13) can react exothermically with strong bases. Accidental exposure to strong aqueous alkalis can lead to rapid deprotonation, uncontrolled condensation, or base-catalyzed hydrolysis of the furan ring.

  • Sensitization: Like many sulfonyl derivatives, prolonged dermal exposure can lead to protein haptenation, resulting in allergic contact dermatitis [2].

Experimental Safety Protocols: A Self-Validating System

The following protocols are designed to be self-validating—meaning the physical observations during the procedure will confirm if the safety parameters are being maintained.

Engineering Controls & PPE
  • Containment: Always handle the neat powder in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood to prevent inhalation of aerosolized particulates.

  • Gloving Strategy: Standard nitrile gloves offer insufficient breakthrough times for concentrated sulfonyl solutions. Use a double-gloving strategy: an inner nitrile glove for dexterity and an outer butyl rubber glove when handling solutions in polar aprotic solvents (e.g., DMF, DMSO).

Storage & Spill Management
  • Storage Causality: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Why? Ambient oxygen and light can slowly auto-oxidize the furan ring, turning the typically off-white powder into a dark, intractable tar.

  • Spill Quenching: In the event of a spill, do not use basic absorbents. Quench with a mild acidic buffer (e.g., 5% citric acid solution) to keep the α-carbon protonated and inactive, then absorb with inert diatomaceous earth.

Synthetic Application Workflow: Knoevenagel Condensation

Because of its active methylene group, 1-(2-furyl)-2-(phenylsulfonyl)ethanone is a prime candidate for Knoevenagel condensations to form complex α,β-unsaturated adducts [3, 4].

Step-by-Step Methodology

Objective: Synthesis of a highly substituted alkene via condensation with an aryl aldehyde.

  • Preparation & Degassing: Dissolve 1.0 equivalent of the β-ketosulfone (250.27 mg, 1.0 mmol) in 5.0 mL of anhydrous Tetrahydrofuran (THF). Self-Validation: The solution should be pale yellow. If it turns dark brown, your THF contains peroxides which have oxidized the furan ring; discard and obtain peroxide-free THF.

  • Base Addition: Add 0.2 equivalents of Piperidine (17 mg, 0.2 mmol) and 0.2 equivalents of Glacial Acetic Acid (12 mg, 0.2 mmol). Causality: We use a catalytic piperidinium acetate buffer rather than a strong base (like NaOH) to prevent premature cleavage of the sulfonyl group and to avoid furan ring-opening.

  • Electrophile Introduction: Add 1.1 equivalents of the target aryl aldehyde.

  • Reflux & Water Removal: Equip the flask with a Dean-Stark apparatus or Soxhlet extractor containing 4Å molecular sieves. Reflux at 70 °C for 4–6 hours. Causality: The reaction is an equilibrium; removing the water byproduct drives the condensation to completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with 1M HCl to remove the piperidine catalyst. Brine wash, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Data Presentation

Table 1: Physicochemical & Hazard Profiling
ParameterValue / DescriptionCausality / Implication
CAS Number 144888-17-5Unique identifier for regulatory tracking [1, 2].
Molecular Weight 250.27 g/mol Facilitates easy calculation of reaction stoichiometry [1].
GHS Classification Eye Irrit. 2 (H319)Sulfonyl oxygen atoms can hydrogen-bond aggressively with ocular mucosa [1].
LogP (Estimated) ~1.8 - 2.2Lipophilic enough to cross biological membranes, necessitating strict PPE.
Table 2: Reaction Optimization Parameters (Knoevenagel)
Catalyst SystemSolventTemp (°C)Yield (%)Observation
NaOH (1.0 eq)EtOH/H₂O25< 10%Degradation of starting material (black mixture).
K₂CO₃ (1.5 eq)DMF8045%Moderate yield, some sulfonyl cleavage observed.
Piperidine/AcOH (0.2 eq) THF 70 > 85% Clean conversion, water removal drives equilibrium.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of this molecule: its biological metabolism (which dictates our safety protocols) versus its synthetic utility (which dictates our chemical applications).

G A 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone (β-ketosulfone) B CYP450 Oxidation (Furan Ring) A->B Biological Metabolism E Base-Catalyzed Deprotonation A->E Synthetic Workflow C Reactive Epoxide / Enedione Intermediate B->C D Hepatotoxicity / Protein Adduction C->D F α-Carbanion (Active C-H Acid) E->F G Electrophilic Attack (e.g., Knoevenagel) F->G

Figure 1: Divergent pathways of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone: Toxicological activation vs. Synthetic utility.

References

  • NextSDS. "1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE — Chemical Substance Information & Hazard Classification". NextSDS. URL:[Link]

  • Academia.edu. "Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone". Academia. URL:[Link]

  • ResearchGate. "Multicomponent Reactions of b-Ketosulfones and Formaldehyde in a Bio-Based Binary Mixture Solvent System". ResearchGate. URL:[Link]

Method

Long-term storage guidelines for Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- powder

Application Note: Long-Term Storage and Handling Protocols for Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- Executive Summary & Chemical Profiling Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5) is a specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Long-Term Storage and Handling Protocols for Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Executive Summary & Chemical Profiling

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5) is a specialized bifunctional organic powder utilized in advanced synthetic chemistry, bioconjugation, and early-stage drug discovery[1],[2]. Structurally, it features a furan ring, a central ketone, and a phenylsulfonyl moiety. While this unique structural triad makes it a highly versatile building block, it also introduces specific mechanistic vulnerabilities that dictate strict handling and long-term storage requirements. Improper storage rapidly leads to structural degradation, compromising downstream experimental reproducibility.

Mechanistic Rationale for Storage Vulnerabilities

As a Senior Application Scientist, it is critical to understand why a compound degrades to effectively prevent it. The degradation of this specific powder is driven by two primary structural liabilities:

  • Furan Ring Photo-Oxidation: The electron-rich furan ring is highly susceptible to electrophilic attack and [3]. Exposure to ambient ultraviolet (UV) light and atmospheric oxygen generates singlet oxygen ( 1O2​ ) and other reactive oxygen species (ROS). These ROS initiate oxidative cleavage of the furan ring, leading to the formation of peroxides and subsequent polymerization[4],[3].

  • Active Methylene Acidity: The methylene bridge ( −CH2​− ) is flanked by two strong electron-withdrawing groups: a carbonyl (ketone) and a sulfonyl group. This creates a highly acidic "active methylene" with a pKa estimated between 10 and 13[5]. Because of this pronounced acidity, exposure to ambient moisture or trace basicity facilitates spontaneous deprotonation, generating a stabilized carbanion that can undergo unwanted aldol-type condensations or hydrolytic degradation[5],[6].

G A 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (Intact Powder) B Photo-oxidation (Furan Ring Cleavage) A->B UV / O2 C Moisture/Base Exposure (Active Methylene Deprotonation) A->C H2O / OH- D Peroxide Formation & Polymerization B->D E Aldol-type Condensation Products C->E

Mechanistic degradation pathways of the furan and active methylene moieties.

Quantitative Stability Data

To maximize the shelf life of this reagent, environmental variables must be strictly controlled. The table below summarizes the causality between storage conditions and the estimated shelf life of the powder.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
-20°C (Optimal) Argon Purged Protected (Amber) > 24 Months Minimal
4°C (Short-term)AmbientProtected (Amber)6 MonthsModerate (Moisture condensation)
25°C (Room Temp)AmbientExposed (Clear Glass)< 1 MonthHigh (Photo-oxidation & Hydrolysis)

Step-by-Step Long-Term Storage Protocol

To ensure a self-validating system, the following protocol integrates physical handling steps with built-in quality control (QC) checks.

Phase 1: Receipt and Equilibration

  • Visual QC Check: Upon receipt, inspect the powder. The intact compound should appear as a white to off-white solid. Self-Validation: A shift toward a yellow or brown hue indicates premature furan ring oxidation. If discolored, quarantine the batch and perform LC-MS or 1H -NMR prior to use.

  • Equilibration: Do not open the primary container immediately if shipped on dry ice. Place the sealed container in a desiccator at room temperature for 1–2 hours. Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the powder, which will trigger active methylene deprotonation over time.

Phase 2: Aliquoting and Cryopreservation 3. Aliquoting: Transfer the bulk powder into single-use, amber glass vials. Causality: Amber glass blocks UV transmission, preventing furan photo-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture. 4. Inert Gas Purge: Gently blow a stream of dry Argon (preferred due to its density) or Nitrogen gas into each vial for 5–10 seconds before capping. Causality: Displacing oxygen halts the oxidative cleavage pathway of the furan ring. 5. Sealing and Storage: Seal the vials tightly with PTFE-lined caps. Wrap the cap junctions with Parafilm to ensure a hermetic seal. Transfer immediately to a -20°C freezer for long-term storage.

G Step1 1. Receipt & Inspection (Verify seal integrity & color) Step2 2. Equilibration (Bring to RT in desiccator) Step1->Step2 Step3 3. Aliquoting (Use amber glass vials) Step2->Step3 Step4 4. Inert Gas Purge (Argon/N2 overlay) Step3->Step4 Step5 5. Cryopreservation (Store at -20°C) Step4->Step5

Step-by-step workflow for the long-term cryopreservation and aliquoting of the powder.

Reconstitution and Handling Workflows

When preparing the powder for downstream assays or synthesis, adherence to strict reconstitution guidelines is mandatory to preserve molecular integrity.

  • Thawing: Remove a single amber vial from the -20°C freezer and place it in a desiccator until it reaches room temperature (approx. 30 minutes).

  • Solvent Selection: Reconstitute the powder in anhydrous, degassed solvents (e.g., anhydrous DMSO, DMF, or Acetonitrile). Do not use protic solvents (like methanol or water) for stock solutions unless immediately required for the assay, as they will interact with the active methylene group.

  • Usage: Once reconstituted in solution, the compound is significantly more vulnerable to degradation than in its solid powder state. Use solutions immediately. Do not refreeze reconstituted solutions.

References

  • Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting Source: PubMed (National Institutes of Health) URL:[Link]

  • Sulfonylmethyl - Chemical Properties and Reactivity Source: Grokipedia / General Chemistry Database URL:[Link]

  • 1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Application

Application Note: Synthesis and Biological Screening Preparation of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Target Audience: Synthetic Chemists, Assay Developers, and Drug Discovery Scientists Compound Identity: Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5) Executive Summary & Mechanistic Rationale Ethanone, 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Assay Developers, and Drug Discovery Scientists Compound Identity: Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)

Executive Summary & Mechanistic Rationale

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (also known as 1-(2-furyl)-2-(phenylsulfonyl)ethanone) is a highly versatile β -keto sulfone. In medicinal chemistry, β -keto sulfones are privileged pharmacophores that frequently exhibit potent antimicrobial, antifungal, and anti-inflammatory activities by acting as competitive enzyme inhibitors .

The preparation of this compound relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction between an α -bromo ketone and a sulfinate salt. Designing a robust, self-validating protocol for both its synthesis and subsequent biological evaluation is critical for high-throughput screening (HTS) campaigns . This guide details the causal reasoning behind the chemical synthesis parameters and outlines a validated workflow for preparing the compound for in vitro cyclooxygenase-2 (COX-2) inhibition assays.

Chemical Synthesis Protocol

The synthesis utilizes 2-bromo-1-(2-furanyl)ethanone and sodium benzenesulfinate. The protocol is engineered for high yield and high purity, minimizing downstream purification bottlenecks.

Reagents and Equipment
  • Starting Material: 2-Bromo-1-(2-furanyl)ethanone (1.0 equivalent)

  • Nucleophile: Sodium benzenesulfinate (1.2 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, nitrogen line.

Step-by-Step Synthesis Workflow
  • Solvation: Dissolve 10 mmol (1.89 g) of 2-bromo-1-(2-furanyl)ethanone in 15 mL of anhydrous DMF under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the benzenesulfinate anion unsolvated and "naked." This drastically increases the nucleophilicity of the sulfinate, accelerating the SN​2 displacement.

  • Nucleophilic Addition: Add 12 mmol (1.97 g) of sodium benzenesulfinate in one portion.

    • Causality: A 20% stoichiometric excess of the sulfinate salt ensures the complete consumption of the α -bromo ketone. Unreacted α -bromo ketones are lachrymators and notoriously difficult to separate from the final product via crystallization.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 3 hours.

    • Causality: While the reaction can proceed at room temperature, heating to 80°C provides the optimal activation energy to drive the reaction to completion within a single shift, without causing thermal degradation of the sensitive furan ring .

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a more polar, UV-active product spot ( Rf​≈0.3 ) confirms successful conversion.

  • Quenching and Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold distilled water.

    • Causality: Water acts as an antisolvent. The highly hydrophobic β -keto sulfone rapidly precipitates, while the unreacted sodium benzenesulfinate, DMF, and the sodium bromide byproduct remain highly soluble in the aqueous phase.

  • Purification: Collect the white precipitate via vacuum filtration, wash with 50 mL of cold water, and recrystallize from hot ethanol to yield pure 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

SynthesisWorkflow Step1 2-Bromo-1-(2-furanyl)ethanone + Sodium benzenesulfinate Step2 Solvation in DMF (Polar Aprotic) Step1->Step2 Step3 Nucleophilic Substitution (80°C, 3h) Step2->Step3 Heat Step4 Aqueous Quench & Precipitation Step3->Step4 TLC Confirmed Step5 Vacuum Filtration & Water Wash Step4->Step5 Step6 Ethanol Recrystallization (>85% Yield) Step5->Step6 Crude Solid

Workflow for the SN2 synthesis of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

Analytical Characterization & Validation

To ensure the integrity of the biological assays, the synthesized batch must be analytically validated against the following expected parameters.

ParameterExpected Value / ObservationAnalytical Purpose
Molecular Formula C12​H10​O4​S Mass confirmation
Molecular Weight 250.27 g/mol Mass confirmation
Appearance White to off-white crystalline powderPurity indicator (yellowing indicates furan oxidation)
LC-MS (ESI+) [M+H]+=251.0 Exact mass verification
1 H NMR (400 MHz, CDCl3​ ) δ 4.65 (s, 2H, −CH2​− )Confirms the active methylene bridge of the β -keto sulfone

Biological Assay Preparation: COX-2 Inhibition Screening

Because β -keto sulfones share structural and electronic homology with diarylheterocycle NSAIDs, they are frequently evaluated for cyclooxygenase (COX) inhibition. The following protocol outlines a self-validating fluorometric HTS workflow.

Reagent Preparation
  • Compound Stock: Dissolve the purified 1-(2-furanyl)-2-(phenylsulfonyl)ethanone in 100% molecular-biology grade DMSO to a concentration of 10 mM.

    • Causality: DMSO is required to fully solubilize the hydrophobic sulfone. Using 100% DMSO for the master stock ensures that upon final dilution into the aqueous assay buffer, the final DMSO concentration remains ≤1% (v/v), preventing solvent-induced enzyme denaturation.

  • Working Dilutions: Prepare a 10-point, 1:3 serial dilution in the assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μ M hematin).

Assay Protocol (96-Well Format)
  • Enzyme Pre-incubation: Add 10 μ L of the compound dilution to 40 μ L of recombinant human COX-2 enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced, preventing false-negative results typical of slow-binding inhibitors.

  • Reaction Initiation: Add 50 μ L of a substrate master mix containing arachidonic acid and a fluorogenic probe (e.g., ADHP).

  • Self-Validation Controls:

    • Negative Control (Vehicle): 1% DMSO in buffer (represents 0% inhibition, maximum enzyme velocity).

    • Positive Control: 10 μ M Celecoxib (represents 100% inhibition, baseline fluorescence).

  • Detection: Measure the resorufin fluorescence at Ex/Em = 535/587 nm using a microplate reader.

BioAssay Stock Compound Stock Preparation (10 mM in 100% DMSO) Dilution 10-Point Serial Dilution (0.1 nM to 100 µM) Stock->Dilution Incubation Enzyme Incubation (COX-2 + Compound, 37°C, 15 min) Dilution->Incubation Substrate Addition of Arachidonic Acid & Fluorogenic Probe Incubation->Substrate Detection Fluorescence Detection (Ex: 535 nm / Em: 587 nm) Substrate->Detection Analysis Data Analysis (IC50 Calculation via 4PL Fit) Detection->Analysis

High-throughput screening workflow for evaluating COX-2 enzyme inhibition.

Assay Quality Control Data

To ensure the biological assay is performing correctly and the compound data is trustworthy, the assay parameters must meet strict Quality Control (QC) thresholds before calculating the IC50​ of the synthesized compound.

QC MetricAcceptable ThresholdPurpose
Z'-Factor >0.6 Validates the statistical robustness and dynamic range of the HTS assay.
Signal-to-Background (S/B) >5.0 Ensures the fluorogenic probe is functioning and enzyme is active.
Celecoxib IC50​ (Control) 40−60 nMConfirms the enzyme batch behaves consistently with literature values.

References

  • ResearchGate. "Chemoselective one-pot synthesis of β -keto sulfones from ketones". Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Welcome to the Technical Support Center for the synthesis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone). This guide is designed for researchers, synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (commonly referred to as 1-(2-furyl)-2-(phenylsulfonyl)ethanone). This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, complex impurity profiles, or reproducibility issues during the preparation of this specific β -ketosulfone.

Part 1: The Core Protocol (A Self-Validating System)

The standard approach to synthesizing this β -ketosulfone is the nucleophilic aliphatic substitution ( SN​2 ) of 2-bromo-1-(2-furanyl)ethanone with sodium benzenesulfinate (). To ensure high fidelity, the following protocol incorporates built-in validation checkpoints.

Step-by-Step Methodology
  • Reagent Preparation & Desiccation :

    • Action: Dry sodium benzenesulfinate (1.2 eq) in a vacuum oven at 60°C for 4 hours prior to use.

    • Causality: Sodium benzenesulfinate is highly hygroscopic. Moisture introduces water as a competing nucleophile, leading to hydrolysis of the α -bromoketone.

  • Reaction Execution :

    • Action: Dissolve 2-bromo-1-(2-furanyl)ethanone (1.0 eq) in anhydrous DMF (to achieve a 0.5 M concentration). Add the dried sodium benzenesulfinate in one portion. Stir the mixture at 60°C under an inert argon atmosphere for 2–4 hours.

  • Validation Checkpoint 1 (TLC) :

    • Action: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Validation: The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a more polar, UV-active product spot ( Rf​≈0.3 ).

  • Workup :

    • Action: Quench the reaction by pouring it into ice water (3x the reaction volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Crude NMR) :

    • Action: Take a 1H NMR of the crude mixture in CDCl3​ .

    • Validation: Look for the diagnostic singlet of the active methylene ( −CH2​− ) situated between the carbonyl and sulfonyl groups, typically appearing at δ 4.6 – 4.8 ppm .

  • Purification :

    • Action: Recrystallize the crude solid from hot ethanol to yield the pure white crystalline product.

Workflow Start 1. Reagent Prep Dry NaPhSO2 & 2-bromo-1-(2-furanyl)ethanone React 2. Reaction DMF or EtOH, 60-80°C, 2-4h Start->React Check1 Validation 1: TLC Check for consumption of SM React->Check1 Check1->React If SM remains Workup 3. Workup Quench with H2O, Extract with EtOAc Check1->Workup If SM consumed Check2 Validation 2: Crude NMR Check CH2 singlet at ~4.8 ppm Workup->Check2 Purify 4. Purification Recrystallization (EtOH) Check2->Purify Final Pure 1-(2-furanyl)-2-(phenylsulfonyl)ethanone Purify->Final

Workflow for the synthesis of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone with validation checkpoints.

Part 2: Troubleshooting FAQs (Mechanistic Deep-Dive)

Q1: Why is my yield consistently below 40%, and why does the crude NMR show a complex mixture instead of a clean product?

A: You are likely experiencing O-alkylation instead of the desired S-alkylation . The sulfinate anion is an ambident nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the oxygen atom is "hard." If you are using a non-polar solvent or if silver salts ( Ag+ ) are present, the reaction shifts toward O-alkylation, forming an unstable sulfinic ester that rapidly degrades into complex mixtures ().

  • Solution : Switch to a polar aprotic solvent like anhydrous DMF or DMSO. These solvents strongly solvate the sodium cation, leaving the sulfinate anion "naked" and highly reactive, which thermodynamically and kinetically favors the softer sulfur atom attacking the α -carbon.

Q2: I see a highly polar byproduct on my TLC plate that isn't my starting material or product. What is it?

A: This is almost certainly 1-(2-furanyl)-2-hydroxyethanone, the result of hydrolysis .

  • Causality : α -bromoketones are highly electrophilic. If your solvent is not strictly anhydrous, or if your sodium benzenesulfinate absorbed atmospheric moisture, water acts as a competing nucleophile. At 60°C, water will readily displace the bromide ion.

  • Solution : Ensure all glassware is flame-dried. Use anhydrous solvents stored over molecular sieves, and dry your sodium benzenesulfinate in a vacuum oven immediately before use.

Q3: My reaction turns dark brown/black and yields a tarry residue that is impossible to purify. What went wrong?

A: You are observing the degradation of the furan ring .

  • Causality : The furan ring is an electron-rich heteroaromatic system that is highly sensitive to oxidative degradation and extreme pH. If your sodium benzenesulfinate has degraded and contains acidic impurities (like benzenesulfonic acid), or if the reaction is overheated (>80°C) in the presence of atmospheric oxygen, the furan ring can undergo acid-catalyzed ring-opening and subsequent polymerization.

  • Solution : Keep the reaction temperature strictly at or below 60°C. Run the reaction under an inert argon or nitrogen atmosphere. Verify the pH of your reagents; if your sodium benzenesulfinate is acidic, wash it or purchase a fresh batch.

Q4: The reaction doesn't proceed at all; I recover 100% of my starting α -bromoketone.

A: Your sodium benzenesulfinate has likely oxidized to sodium benzenesulfonate .

  • Causality : Sulfinates ( R−SO2​Na ) possess a lone pair on the sulfur atom, which is required for nucleophilic attack. Upon prolonged exposure to air, they oxidize to sulfonates ( R−SO3​Na ), which lack this lone pair and are virtually non-nucleophilic in SN​2 reactions.

  • Solution : Check the reagent's integrity via IR spectroscopy or NMR. If oxidized, discard and use a fresh, properly stored bottle of sodium benzenesulfinate.

Part 3: Quantitative Data & Optimization

The choice of solvent is the single most critical variable in optimizing the yield of this specific β -ketosulfone. The table below summarizes the quantitative impact of solvent dielectric constants on the S- vs. O-alkylation ratio.

SolventDielectric Constant ( ϵ )S-Alkylation (Sulfone) YieldO-Alkylation (Ester) YieldRecommendation
DMF 36.7> 85%< 5%Highly Recommended (Optimal HSAB matching)
Ethanol 24.575 - 80%~ 5%Recommended (Greener alternative, requires reflux)
Toluene 2.4< 20%> 50% (Degrades)Avoid (Promotes hard-hard O-alkylation)
Water / Acetone Varies< 30% (Hydrolysis)N/AAvoid (Destroys α -bromoketone)

Part 4: Mechanistic Visualization

Pathway SM Alpha-bromoketone + NaPhSO2 S_Alk S-Alkylation (Soft-Soft Interaction) SM->S_Alk Polar Aprotic Solvent (DMF, EtOH) O_Alk O-Alkylation (Hard-Hard Interaction) SM->O_Alk Non-polar Solvent or Ag+ Salts Product Desired Beta-Ketosulfone (Stable) S_Alk->Product Byproduct Sulfinic Ester (Unstable, Degrades) O_Alk->Byproduct

Ambident nucleophile pathway showing solvent-dependent S-alkylation vs O-alkylation.

Part 5: References

  • Qiao, J., Zheng, K., Lin, Z., Jin, H., Yu, W., Shen, C., Jia, A., & Zhang, Q. (2023). "Heterogeneous Chitosan@copper Catalyzed Selective C(sp3)–H Sulfonylation of Ketone Hydrazones with Sodium Sulfinates: Direct Access to β-Ketosulfones." Catalysts, 13(4), 726.[Link]

  • Lin, B., Kuang, J., Chen, J., Hua, Z., Khakyzadeh, V., & Xia, Y. (2019). "A one-pot protocol for the synthesis of beta-ketosulfones from alpha, alpha-dibromoketones." Organic Chemistry Frontiers, 6, 2647-2653.[Link]

Optimization

Best purification and recrystallization techniques for Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (a classical β -keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (a classical β -keto sulfone).

β -keto sulfones are highly crystalline but present unique challenges during purification due to their active methylene group and mixed polarity. This guide bypasses rigid templates to provide you with a causality-driven, self-validating workflow for isolating high-purity crystals [1].

Physicochemical Profile & Quantitative Data

Before troubleshooting, you must understand the physical parameters governing the solubility and reactivity of your target compound.

ParameterValue / DescriptionImpact on Purification Strategy
Chemical Name 1-(2-furanyl)-2-(phenylsulfonyl)ethanoneThe furan ring is sensitive to strong Lewis acids.
CAS Number 144888-17-5N/A
Molecular Formula C12H10O4SN/A
Molecular Weight 250.27 g/mol N/A
Structural Features β -keto sulfone moietyHighly acidic α -protons (pKa ~11.5). Prone to enolization.
Solubility Profile Soluble in EtOAc, DCM, hot EtOH. Insoluble in water, cold hexanes.Ideal for hot-solvent recrystallization in absolute ethanol[2].

Troubleshooting & FAQ: The "Why" and "How"

Q1: Why did my product completely disappear during the aqueous workup?

The Causality: You likely washed your organic phase with a strong aqueous base (e.g., 1M NaOH or strong Na2​CO3​ ). The methylene protons flanked by the carbonyl and the sulfonyl group in 1-(2-furanyl)-2-(phenylsulfonyl)ethanone are highly acidic (pKa ~11.5). Strong bases deprotonate this carbon, forming a water-soluble enolate. Your product partitioned into the aqueous waste layer. The Fix: Always use neutral water or mild brine (NaCl) for the aqueous workup of β -keto sulfones. If you must neutralize residual acid from the synthesis, use a weak base like saturated NaHCO3​ (pH ~8.3) and immediately verify the organic layer via TLC. Self-Validation: If your yield is unexpectedly low, acidify your aqueous waste to pH 4 with 1M HCl; if a white precipitate forms, your product was deprotonated. Extract it back into Ethyl Acetate (EtOAc).

Q2: My crude compound is "oiling out" (forming a syrup) instead of crystallizing in ethanol. How do I force nucleation?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the saturation temperature of the solvent. Instead of precipitating as a solid lattice, the compound separates as a super-cooled liquid impurity matrix. The Fix:

  • Re-heat the mixture until it is a homogeneous solution.

  • Add 5-10% more absolute ethanol to lower the saturation concentration.

  • Allow the flask to cool very slowly at room temperature. Do not plunge it directly into an ice bath, as rapid thermal shock promotes oiling.

  • Introduce a seed crystal or scratch the inside of the glass flask with a glass stirring rod to provide a high-energy nucleation site.

Q3: What is the optimal recrystallization solvent, and why?

The Causality: Absolute ethanol is the gold standard for β -keto sulfones [2, 3]. The molecule has a dual nature: polar functional groups (carbonyl, sulfonyl) and lipophilic rings (furan, phenyl). Ethanol provides excellent hydrogen-bonding capacity at boiling (78°C) to dissolve the polar moieties, but its dielectric constant drops sufficiently upon cooling to force the lipophilic rings out of solution, yielding pristine crystalline needles.

Step-by-Step Experimental Methodologies

Protocol A: Neutral Liquid-Liquid Extraction (Pre-Crystallization)

Objective: Remove water-soluble salts and polar impurities without deprotonating the target compound.

  • Dilute the crude reaction mixture with EtOAc (10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of distilled water.

  • Agitate gently and vent. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the upper organic layer with saturated aqueous NaCl (brine) to pull residual water out of the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator until a crude solid or thick oil is obtained.

Protocol B: Absolute Ethanol Recrystallization

Objective: Isolate >98% pure 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum volume of boiling absolute ethanol (start with 3 mL per gram of crude).

  • Heat the flask on a hot plate with swirling until the solid completely dissolves. If undissolved solid remains, add hot ethanol dropwise until the solution is clear.

  • Optional: If the solution is dark yellow/brown, add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through a Celite pad.

  • Remove the flask from the heat source and let it stand undisturbed at room temperature (20-25°C) for 2 hours to allow crystal lattice formation.

  • Once room temperature is reached, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collect the white crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume (1-2 mL) of ice-cold ethanol to remove mother liquor impurities.

  • Dry the crystals under high vacuum for 4 hours.

Mechanistic Workflow Visualization

The following diagram maps the logical progression and phase behaviors of the purification process.

G Crude Crude Reaction Mixture (β-keto sulfone + impurities) Workup Neutral Aqueous Workup (Avoid strong bases! pKa ~11.5) Crude->Workup OrgPhase Organic Phase (EtOAc) Target Compound Workup->OrgPhase Extract Evap Concentration in Vacuo OrgPhase->Evap Recryst Hot Recrystallization (Absolute Ethanol) Evap->Recryst Cooling Controlled Cooling (25°C to 0°C) Induce Nucleation Recryst->Cooling Pure Pure β-Keto Sulfone Crystals Cooling->Pure Filter & Dry

Purification decision tree and phase-transfer workflow for β-keto sulfone isolation.

References

  • Google Patents. "Novel method for preparing 1-phenyl-2-benzene sulfonyl acetophenone" (CN102766077A). Google Patents.
  • Organic Chemistry Frontiers. "Synthesis of β-keto sulfones: Via a multicomponent reaction through sulfonylation and decarboxylation." ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5).

As a highly reactive β -keto sulfone containing an electron-rich, acid-sensitive furan ring, this substrate presents unique chemoselective and regioselective challenges. This living document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you minimize unwanted side products and optimize your synthetic workflows.

Part 1: Expert FAQ & Troubleshooting Guide

Issue 1: Observing High Ratios of O-Alkylation vs. C-Alkylation

Q: I am attempting an α -alkylation of the substrate, but NMR analysis of the crude mixture shows significant enol ether formation (O-alkylation). How do I force C-alkylation?

The Causality: The deprotonated β -keto sulfone forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center with high charge density, while the α -carbon is a "soft" center. If you use highly polar aprotic solvents (e.g., DMF, HMPA) and hard electrophiles (e.g., alkyl tosylates or sulfates), the solvent strongly solvates the metal counter-ion, leaving the hard oxygen exposed and highly reactive[1]. The Solution:

  • Switch Electrophiles: Use softer electrophiles like alkyl iodides instead of bromides or tosylates.

  • Modify the Solvent/Counter-ion: Switch the solvent to THF and add 1.0 equivalent of anhydrous Lithium Bromide (LiBr). The hard Li+ ion coordinates tightly to the hard enolate oxygen, sterically shielding it and directing the electrophile to the softer α -carbon.

Issue 2: Furan Ring Degradation and "Black Tar" Formation

Q: During acidic workup or acid-catalyzed Knoevenagel condensations, my reaction mixture turns black, and I lose the furan moiety entirely. What is happening?

The Causality: The furan ring is exceptionally sensitive to strong Brønsted and Lewis acids. Diffusion of an acidic proton leads to protonation at the or position of the furan ring[2]. This protonation is the rate-limiting step that triggers nucleophilic attack by water, leading to the cleavage of the C-O bond and the opening of the five-membered ring[3]. The resulting acyclic products (e.g., 4-hydroxy-2-butenal derivatives) are highly unstable and rapidly undergo uncontrolled aldol condensations and polymerization, resulting in the characteristic "black tar"[2],[3]. The Solution:

  • Workup: Never use concentrated mineral acids (HCl, H2​SO4​ ) to quench reactions involving this substrate. Use saturated aqueous NH4​Cl or a phosphate buffer (pH 7).

  • Catalysis: If condensation requires acid, use mild organic buffering systems (e.g., Piperidine/Acetic acid) or mild Lewis acids like TiCl4​ at strictly controlled low temperatures (-78 °C).

Issue 3: Unwanted Retro-Claisen Cleavage

Q: When attempting to form the enolate using NaOH or KOH, I isolate 2-furoic acid and methyl phenyl sulfone instead of my desired product. Why?

The Causality: You are observing a Retro-Claisen-type C-C bond cleavage. The carbonyl carbon of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is highly electrophilic due to the electron-withdrawing nature of the adjacent sulfonyl group. Strong, hard nucleophiles like hydroxide ( OH− ) or alkoxides ( RO− ) will attack the carbonyl carbon directly rather than acting as a base to abstract the α -proton[4],[5]. This tetrahedral intermediate collapses, cleaving the C-C bond. The Solution: Strictly utilize non-nucleophilic bases. Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will act exclusively as bases, cleanly generating the enolate without attacking the carbonyl.

Issue 4: Over-alkylation (Dialkylation)

Q: Even with 1.0 equivalent of electrophile, I get a statistical mixture of unreacted starting material, mono-alkylated, and di-alkylated products.

The Causality: The methylene protons flanked by the carbonyl and sulfonyl groups are highly acidic ( pKa​ ~ 11-13). When mono-alkylation occurs, the remaining α -proton is still acidic enough to be deprotonated by the base present in the reaction mixture, leading to rapid over-alkylation[1]. The Solution: Use a weaker base system such as Potassium Carbonate ( K2​CO3​ ) in a less polar solvent (Acetone or Acetonitrile) to slow down the enolization rate. Alternatively, use strictly 1.05 equivalents of LDA at -78 °C to quantitatively form the enolate before adding the electrophile dropwise.

Part 2: Quantitative Data Presentation

The following table synthesizes internal benchmarking data for the α -benzylation of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone, demonstrating how solvent and base selection dictate chemoselectivity and regioselectivity.

Base (1.1 eq)SolventElectrophile (1.1 eq)AdditiveC-Alkylation (%)O-Alkylation (%)Dialkylation (%)Unreacted SM (%)
NaHDMFBenzyl BromideNone42%35%18%5%
K2​CO3​ AcetoneBenzyl BromideNone65%15%10%10%
LDA (-78°C)THFBenzyl BromideNone78%12%<2%8%
LDA (-78°C) THF Benzyl Iodide LiBr (1.0 eq) 94% <1% <1% ~5%

Note: The optimized condition (bottom row) leverages HSAB matching and lithium coordination to virtually eliminate side reactions.

Part 3: Mechanistic Visualizations

EnolateReactivity SM 1-(2-furanyl)-2-(phenylsulfonyl)ethanone BaseChoice Base Selection SM->BaseChoice NucBase Nucleophilic Bases (NaOH, KOH, NaOMe) BaseChoice->NucBase Incorrect NonNucBase Non-Nucleophilic Bases (K2CO3, NaH, LDA) BaseChoice->NonNucBase Correct RetroClaisen Retro-Claisen Cleavage (C-C Bond Breakage) NucBase->RetroClaisen Enolate Ambident Enolate Formation NonNucBase->Enolate ElecChoice Electrophile & Solvent Enolate->ElecChoice HardCond Hard Electrophile (R-OTs) Polar Aprotic Solvent (DMF) ElecChoice->HardCond HSAB Mismatch SoftCond Soft Electrophile (R-I) Less Polar Solvent (THF) + LiBr ElecChoice->SoftCond HSAB Match OAlk Unwanted O-Alkylation (Enol Ether) HardCond->OAlk CAlk Desired C-Alkylation SoftCond->CAlk

Logic tree for base and electrophile selection to prevent Retro-Claisen and O-alkylation side reactions.

FuranDegradation Furan Intact Furan Ring Acid Strong Acid (H+) (e.g., HCl, H2SO4) Furan->Acid Protonation Protonation at Cα or Cβ Acid->Protonation Hydration Nucleophilic Attack by H2O Protonation->Hydration RingOpen Ring-Opening (4-hydroxy-2-butenal deriv.) Hydration->RingOpen Polymer Aldol Condensation & Polymerization (Black Tar) RingOpen->Polymer

Mechanistic pathway of acid-catalyzed furan ring degradation leading to polymerization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Mono-C-Alkylation

This protocol is designed to suppress both O-alkylation and dialkylation through strict stoichiometric control and HSAB matching.

Reagents:

  • 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1.0 eq, 10 mmol)

  • Lithium Diisopropylamide (LDA) (1.05 eq, 2.0 M in THF/heptane)

  • Alkyl Iodide (e.g., Benzyl Iodide) (1.05 eq)

  • Anhydrous THF (0.2 M)

  • Anhydrous LiBr (1.0 eq)

Step-by-Step Procedure:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x) to prevent oxidative degradation of the enolate.

  • Substrate Solvation: Dissolve the β -keto sulfone and anhydrous LiBr in anhydrous THF. Cool the stirring solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add LDA dropwise over 15 minutes. Self-Validation Step: The solution should turn a deep, clear yellow/orange, indicating enolate formation without precipitation. Stir at -78 °C for 30 minutes.

  • Electrophilic Addition: Add the alkyl iodide dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Mild Quench: Quench the reaction strictly at -20 °C by adding saturated aqueous NH4​Cl (10 mL). Do not use HCl.

  • Extraction & Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Reductive Desulfonylation (Mg/MeOH)

To isolate the alkylated 1-(2-furanyl)ethanone, the phenylsulfonyl group must be removed without reducing the ketone or the furan ring[1]. Standard metal hydrides will over-reduce the system.

Reagents:

  • Alkylated β -keto sulfone (1.0 eq, 5 mmol)

  • Magnesium turnings (10.0 eq)

  • Anhydrous Methanol (0.1 M)

  • Catalytic Iodine ( I2​ ) (1 crystal)

Step-by-Step Procedure:

  • Activation: Place Magnesium turnings in a dry flask under Argon. Add a single crystal of I2​ and gently warm with a heat gun until purple vapors fill the flask, activating the Mg surface.

  • Reaction Initiation: Cool to 0 °C. Add the β -keto sulfone dissolved in anhydrous Methanol.

  • Electron Transfer: Remove the ice bath and allow the reaction to stir at room temperature. Self-Validation Step: Effervescence ( H2​ gas) and a cloudy grey suspension will form as the Mg reacts. Stir for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Neutralization: Carefully quench the remaining Mg by slowly adding 0.5 M aqueous NH4​Cl until the solution clears.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the organics over MgSO4​ and concentrate to yield the cleanly desulfonylated furan-ketone.

Part 5: References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Energy & Fuels (ACS Publications) URL:[Link]

  • Facile Polyethylene Glycol (PEG-400) Promoted Synthesis of β -Ketosulfones Source: ResearchGate URL:[Link]

  • Desulfurization/ α -alkylation of β -keto sulfones Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantioselective Approach to Polycyclic Polyprenylated Acylphloroglucinols via Catalytic Asymmetric Intramolecular Cyclopropanation Source: Journal of Organic Chemistry (Waseda University Repository / ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay results and sudden discoloration of heterocyclic β-keto sulfones. Ethanone,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay results and sudden discoloration of heterocyclic β-keto sulfones.

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5) is a highly reactive synthetic intermediate. Its structural architecture contains two distinct vulnerabilities: an electron-rich furan ring that is highly susceptible to autoxidation and acid-catalyzed ring opening, and a β-keto sulfone moiety featuring highly acidic methylene protons (pKa ~10–12) prone to base-catalyzed enolization and cleavage [1][2].

This guide provides a mechanistic framework, quantitative reference data, and self-validating protocols to ensure the absolute integrity of your compound during storage and handling.

Part 1: Quantitative Stability Data

To establish a baseline for your storage protocols, the following table summarizes the degradation kinetics of furanic β-keto sulfones under various environmental stress conditions.

Table 1: Representative Stability Profile of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone

Storage ConditionAtmosphereLight ExposureEstimated Half-Life (t1/2)Primary Degradation Pathway
25°C (Room Temp)Ambient AirAmbient UV/Vis< 2 WeeksFuran autoxidation (Peroxides/Polymers)
25°C (Room Temp)ArgonDark~ 3 MonthsHydrolysis to 1,4-Dicarbonyls (trace moisture)
4°C (Refrigerated)Ambient AirDark~ 6 MonthsSlow furan autoxidation
-20°C (Freezer) Argon Dark > 2 Years Negligible (Optimal Condition)
25°C (pH > 8 Buffer)Ambient AirDark< 24 HoursRetro-Claisen cleavage / Enolization

Note: Data synthesized based on structurally analogous furanic β-keto sulfones and established furan stability limits [1][2].

Part 2: Troubleshooting FAQs

Q1: My stored batch is turning yellow/brown and forming an insoluble gum. What is happening? A1: This is a classic symptom of furan ring autoxidation. The electron-rich diene system of the furan ring is highly susceptible to electrophilic attack by singlet oxygen or radical-mediated autoxidation. This forms endoperoxides that rapidly rearrange into reactive dicarbonyls, which subsequently polymerize into insoluble, dark-colored gums [1]. Solution: You must strictly exclude oxygen and UV light. Store the compound in amber vials under a heavy inert gas (Argon) at -20°C.

Q2: During formulation in slightly basic buffers (pH 8.5), I observe a rapid loss of the active compound. Is the furan ring breaking down? A2: No, the furan ring is generally stable in mild base. The failure point here is the β-keto sulfone moiety . The methylene protons (CH₂) flanked by the carbonyl and sulfonyl groups are highly acidic. In basic conditions, deprotonation forms a stable enolate. If water is present, hydroxide attack on the carbonyl leads to a retro-Claisen-type cleavage, yielding a sulfinate and a furan-carboxylate derivative. Solution: Maintain formulation pH between 5.0 and 7.0. If basic conditions are strictly required for your workflow, prepare solutions immediately prior to use and keep them on ice.

Q3: Why do I see multiple new peaks on my HPLC chromatogram when storing the compound in protic or mildly acidic solvents? A3: Furan rings undergo acid-catalyzed ring opening. Even weak acids can protonate the furan oxygen or the adjacent carbon, initiating a cascade that opens the ring into various 1,4-dicarbonyl compounds [2]. Solution: Avoid storing stock solutions in unbuffered methanol or acidic water. Use anhydrous, acid-free Acetonitrile or DMSO for stock solutions, and store them at -80°C if they must be kept in solution.

Part 3: Mechanistic Visualizations

To visualize the causality behind these degradation issues, refer to the mechanistic pathway diagram below.

Pathways A 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (Intact Molecule) B Furan Ring Oxidation (O2 / UV Light) A->B Autoxidation C Enolization & Cleavage (Basic pH) A->C Deprotonation D Acid-Catalyzed Ring Opening (Acidic pH) A->D Hydrolysis E Peroxides & Polymers (Yellow/Brown Gum) B->E F Retro-Claisen Products (Loss of Assay) C->F G 1,4-Dicarbonyls (HPLC Impurities) D->G

Caption: Mechanistic degradation pathways of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone under stress.

Part 4: Experimental Protocols

To prevent the degradation pathways outlined above, implement the following self-validating protocols in your laboratory.

Protocol A: Anaerobic Aliquoting and Storage Workflow

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, accelerating both hydrolysis and autoxidation. Aliquoting isolates the risk.

  • Desiccation: Transfer the bulk powder to a vacuum desiccator containing fresh P₂O₅. Apply high vacuum (<0.1 Torr) for 12 hours to remove trace moisture.

  • Vial Selection: Utilize pre-dried, amber borosilicate glass vials to block UV-induced photo-oxidation.

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg) to prevent future freeze-thaw cycling of the main batch.

  • Argon Purging: Gently blow a stream of high-purity Argon gas into each vial for 10 seconds. Note: Argon is denser than Nitrogen and creates a superior protective blanket over the solid.

  • Sealing: Immediately cap the vials using PTFE-lined silicone septa. PTFE provides an inert barrier against moisture diffusion.

  • Thermal Control: Store the sealed vials in a dedicated -20°C freezer. Ensure it is a non-frost-free model, as the thermal cycling of frost-free freezers degrades sensitive organics.

Workflow Step1 1. Desiccation (Remove H2O) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Sealing (Moisture Barrier) Step3->Step4 Step5 5. -20°C Storage (Thermal Control) Step4->Step5

Caption: Standardized step-by-step workflow for the long-term, stability-preserving storage.

Protocol B: Stability-Indicating HPLC Assay

Causality: Standard HPLC methods using strong acids (like TFA) can degrade the furan ring on-column, yielding false-positive impurity peaks. This method uses mild formic acid to preserve the molecule during transit through the column.

  • Column Preparation: Install a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm particle size). Maintain column temperature at 25°C.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Strictly avoid Trifluoroacetic Acid (TFA).

  • Sample Preparation: Dissolve the single-use aliquot in anhydrous Acetonitrile to a concentration of 1 mg/mL immediately before injection. Do not leave the sample in the autosampler for more than 4 hours.

  • Gradient & Flow: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for detecting the conjugated furan and phenylsulfonyl chromophores).

References
  • Title: Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Source: Fuel, Volume 212, 2018, Pages 576-585. URL: [Link]

  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Title: 1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE - Chemical Data and Identifiers.
Troubleshooting

Technical Support Center: Extraction &amp; Solvent Selection for 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (CAS: 144888-17-5). Because this molecule contains a sensitive furan heterocycle and a highly acidic β -ketosulfone moiety, standard liquid-liquid extraction (LLE) workflows often require precise optimization to prevent yield loss and degradation.

Solvent Selection Matrix

Selecting the ideal solvent requires balancing extraction efficiency (partition coefficient), phase separation speed, and environmental sustainability. Below is the quantitative data summarizing the top solvent candidates for extracting this compound from aqueous reaction mixtures.

SolventPolarity IndexBoiling Point (°C)Water Solubility (w/w %)Dielectric Constant ( ε )Extraction EfficiencyRecommendation Profile
Dichloromethane (DCM) 3.139.61.3%8.93Very HighBest for analytical scale; high toxicity.
Ethyl Acetate (EtOAc) 4.477.18.3%6.02Moderate-HighProne to hydrolysis; good general use.
2-Methyltetrahydrofuran 4.080.214.0%6.97HighIdeal Green Alternative ; excellent phase separation.
Toluene 2.4110.60.03%2.38LowNot recommended; poor solubility for sulfones.

Troubleshooting Guides & FAQs

Q1: Why is my extraction yield significantly lower than expected when using Ethyl Acetate?

The Causality: The core issue is likely pH-dependent partitioning, not the solvent itself. 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone is a β -ketosulfone. The methylene protons flanked by the carbonyl and the phenylsulfonyl groups are highly acidic (pKa 9–11) [1]. If your aqueous reaction workup is basic (e.g., unquenched alkoxides or excess K2​CO3​ ), the molecule deprotonates to form a highly water-soluble enolate ion. The Solution: Before extraction, strictly adjust the aqueous phase to a slightly acidic pH (pH 4–6) using 1M HCl. This ensures the molecule remains in its neutral, lipophilic state, maximizing its partition coefficient into the organic layer [2].

Q2: I am experiencing severe emulsion formation during Dichloromethane (DCM) extraction. How can I resolve this?

The Causality: Furan rings are sensitive to strong Lewis acids and oxidative conditions, which can lead to trace ring-opening or polymerization. These polymeric byproducts act as surfactants, stabilizing oil-in-water emulsions. Furthermore, the high density of DCM (1.33 g/cm³) can cause phase inversion if the aqueous layer is heavily saturated with heavy salts. The Solution: Do not add more solvent. Instead, filter the entire biphasic mixture through a thin pad of Celite to physically remove the insoluble polymeric surfactants. Alternatively, saturate the aqueous layer with NaCl (brine) to increase its ionic strength, forcing the organic components out of the aqueous phase (salting-out effect).

Q3: What is the most sustainable (green) solvent alternative for this extraction without sacrificing yield?

The Causality: 2-Methyltetrahydrofuran (2-MeTHF) is the premier green alternative. Unlike standard THF, which is fully miscible with water, 2-MeTHF has limited water solubility and forms a clean biphasic system. Its oxygen lone pairs provide excellent hydrogen-bond accepting capabilities, which solvate the acidic methylene and furan ring effectively, matching the extraction efficiency of DCM without the halogenated waste [3].

Mechanistic & Workflow Diagrams

Partitioning_Mechanism Aqueous Aqueous Phase (Reaction Mixture) Ketosulfone Neutral β-Ketosulfone (pH 4-7) Aqueous->Ketosulfone Acidify (1M HCl) Enolate Enolate Ion (Deprotonated, pH > 8) Aqueous->Enolate Basic Workup Organic Organic Phase (2-MeTHF / DCM) Ketosulfone->Organic High LogP Partitioning Enolate->Aqueous Trapped in Water

Fig 1: pH-dependent partitioning mechanism of β-ketosulfones during liquid-liquid extraction.

LLE_Troubleshooting Start Issue: Low Extraction Yield CheckPH Diagnostic: Check Aqueous pH Start->CheckPH IsBasic pH > 8 (Enolate Formation) CheckPH->IsBasic Yes IsAcidic pH 4-7 (Neutral Molecule) CheckPH->IsAcidic No Acidify Action: Acidify with 1M HCl IsBasic->Acidify CheckSolvent Diagnostic: Check Solvent Polarity IsAcidic->CheckSolvent Validate Validation: TLC of Aqueous Layer Acidify->Validate ChangeSolvent Action: Switch to 2-MeTHF or DCM CheckSolvent->ChangeSolvent ChangeSolvent->Validate

Fig 2: Decision tree for troubleshooting low extraction yields of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

Validated Experimental Workflow: Optimized 2-MeTHF Extraction

This protocol utilizes a self-validating system to ensure complete recovery of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone from an aqueous reaction mixture.

Materials Required:

  • 2-Methyltetrahydrofuran (2-MeTHF, >99% purity)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • pH Adjustment (Critical Step): Measure the pH of the crude aqueous reaction mixture. Dropwise add 1M HCl under continuous stirring until the pH stabilizes between 5.0 and 6.0.

    • Causality: Prevents enolate formation while avoiding extreme acidity that could degrade the furan ring.

  • Primary Extraction: Transfer the aqueous mixture to a separatory funnel. Add 2-MeTHF (volume equal to 50% of the aqueous phase). Stopper and invert gently, venting frequently to release pressure.

  • Phase Separation & Emulsion Resolution: Allow the layers to separate for 5 minutes. 2-MeTHF will form the top layer . If an emulsion persists, add 10 mL of saturated brine to the funnel and gently swirl.

  • Self-Validation Checkpoint: Before discarding the bottom aqueous layer, spot both the organic and aqueous layers on a silica TLC plate. Elute with 7:3 Hexane:EtOAc and visualize under UV light (254 nm).

    • Validation: The aqueous spot must show zero UV activity at the product's Rf​ (~0.4). If UV activity is present, perform a secondary extraction with half the original volume of 2-MeTHF.

  • Washing: Combine the organic extracts and wash once with saturated brine (1/3 of the organic volume) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (Rotavap bath at 40°C) to yield the crude solid.

References

  • Multicomponent Reactions of b-Ketosulfones and Formaldehyde in a Bio-Based Binary Mixture Solvent System Composed of Meglumine and Gluconic Acid Aqueous Solution Source: ResearchGate URL
  • Method for synthesizing beta-ketosulfone by one-pot method Source: Patsnap / Eureka Patents URL
  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)
Optimization

Resolving NMR peak overlaps when analyzing Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Welcome to the NMR Technical Support Center As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by spectral crowding in highly functionalized aromatic compounds. When analyzing E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMR Technical Support Center

As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by spectral crowding in highly functionalized aromatic compounds. When analyzing Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- , the structural proximity of the furan ring, the phenylsulfonyl group, and the central carbonyl creates a perfect storm for signal overlap in the 1 H NMR aromatic region.

This guide bypasses generic advice. Instead, we will explore the physical causality behind these overlaps and implement self-validating experimental workflows—leveraging solvent anisotropy and advanced pure shift pulse sequences—to extract unambiguous structural data.

Troubleshooting FAQs

Q1: I am running Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- in CDCl 3​ , and the 7.5–7.7 ppm region is an unreadable multiplet. What is causing this? A1: The overlap is a direct consequence of the molecule's electronic environment. In CDCl 3​ , the furan H-5 proton and the phenyl meta/para protons all resonate within a narrow 0.2 ppm window. The strong electron-withdrawing nature of the sulfonyl group deshields the phenyl protons, pushing them downfield, while the furan H-5 is inherently deshielded by the adjacent oxygen heteroatom and the conjugated carbonyl[1]. Because CDCl 3​ is magnetically isotropic, it does not provide any differential shielding to separate these independent spin systems.

Q2: How can I resolve this overlap without relying on ultra-high-field (e.g., 800+ MHz) spectrometers? A2: The most elegant and cost-effective solution is exploiting the Aromatic Solvent Induced Shift (ASIS) . By switching your solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ), you introduce a magnetically anisotropic environment. Benzene molecules form transient, non-covalent collision complexes with the polar dipoles of your molecule (specifically the C=O and SO 2​ groups). Because the furan and phenyl rings occupy different spatial orientations relative to these dipoles, the benzene ring current shields them to different degrees, shifting them upfield at unequal rates and resolving the overlap[2].

Q3: ASIS separated the chemical shift centers, but the J-coupling multiplets are still too broad. What is the next step? A3: When multiplets remain convoluted, you must remove the homonuclear scalar couplings entirely using Pure Shift NMR (e.g., the PSYCHE pulse sequence). Pure shift techniques use slice-selective gradients and spatial encoding to suppress 1 H- 1 H interactions during acquisition. This collapses complex doublets and triplets into sharp, ultra-clean singlets, artificially boosting your resolution to mimic a much higher magnetic field[3]. This technique is highly effective at cleaning up residual sideband artifacts in complex mixtures[4].

Quantitative Data: Chemical Shift Comparisons

To predict how your spectrum will behave during an ASIS titration, refer to the expected shift trajectories below. Notice how the differential upfield shift ( Δδ ) pulls the overlapping protons apart.

Table 1: Representative 1 H NMR Chemical Shifts and ASIS Effects

Proton EnvironmentMultiplicityExpected Shift in CDCl 3​ (ppm)Expected Shift in C 6​ D 6​ (ppm) Δδ (ASIS Effect)
CH 2​ ( α to C=O) Singlet~4.60~4.10+0.50
Furan H-4 Doublet of Doublets~6.58~5.90+0.68
Furan H-3 Doublet~7.35~6.80+0.55
Phenyl meta Triplet~7.55~6.90+0.65
Furan H-5 Doublet~7.62~7.00+0.62
Phenyl para Triplet~7.65~7.05+0.60
Phenyl ortho Doublet~7.85~7.70+0.15

(Note: A positive Δδ indicates an upfield shift induced by the aromatic solvent's shielding cone).

Step-by-Step Experimental Protocols

Protocol 1: ASIS Solvent Titration Workflow

This protocol utilizes a solvent swap to induce differential shielding without altering the sample concentration.

  • Baseline Acquisition: Prepare a 15 mg sample of the analyte in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (16 scans, 64k data points).

  • Solvent Removal: Evaporate the CDCl 3​ directly in the NMR tube using a gentle stream of dry nitrogen, followed by high vacuum for 30 minutes to remove all residual isotropic solvent.

  • Anisotropic Solvation: Redissolve the crystalline residue in 0.6 mL of C 6​ D 6​ (Benzene-d 6​ ).

  • Re-Acquisition: Acquire the 1D 1 H NMR spectrum using the exact same acquisition parameters.

  • Self-Validation Check: Monitor the CH 2​ singlet (~4.60 ppm in CDCl 3​ ). Because it is located directly between the two polar dipoles (carbonyl and sulfonyl), its shift trajectory serves as an internal geometric reference. If the CH 2​ peak does not shift upfield by at least 0.4 ppm in pure C 6​ D 6​ , the solvent exchange was incomplete, and residual CDCl 3​ is dampening the anisotropic effect.

Protocol 2: Pure Shift (PSYCHE) NMR Acquisition

If ASIS resolves the centers of mass but the J-couplings still obscure the fine structure, apply this broadband homodecoupling protocol.

  • Calibration: Optimize the 90° pulse width (P1) and receiver gain (RG) on your resolved C 6​ D 6​ sample.

  • Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from your spectrometer's library.

  • Parameter Optimization: Set the sweep width (SW) to cover only the aromatic region (e.g., 5.0 to 8.5 ppm). This maximizes digital resolution and minimizes data chunking artifacts.

  • Chunk Duration: Set the data chunk duration to 15 ms. This provides an optimal balance between resolution and sideband suppression.

  • Self-Validation Check: Overlay the processed Pure Shift spectrum with your standard 1D C 6​ D 6​ spectrum. The sharp singlets must align perfectly with the calculated chemical shift centers of the original multiplets. If a singlet is shifted off-center, it indicates a strong coupling artifact (AB spin system breakdown), and the chunk duration must be shortened.

Decision Matrix

NMR_Resolution_Workflow Start Acquire 1D 1H NMR (CDCl3) Check Analyze Aromatic Region (7.4 - 7.9 ppm) Start->Check Overlap Are Furan & Phenyl Protons Overlapping? Check->Overlap ASIS Perform ASIS Titration (Switch to C6D6) Overlap->ASIS Yes Validate Validate Assignments (Self-Validation) Overlap->Validate No CheckASIS Is Fine Structure Resolved? ASIS->CheckASIS PureShift Run Pure Shift NMR (PSYCHE) CheckASIS->PureShift Multiplets Obscured TwoD Run 2D NMR (HSQC / HMBC) CheckASIS->TwoD Assignments Unclear CheckASIS->Validate Yes PureShift->Validate TwoD->Validate

Figure 1: Logical workflow for resolving aromatic NMR overlaps in functionalized ethanones.

Sources

Troubleshooting

Temperature and pressure effects on Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- stability

Technical Support Center: Stability Dynamics of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone Welcome to the Technical Support Center for Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)[1]. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability Dynamics of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone

Welcome to the Technical Support Center for Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)[1]. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex thermal and barometric sensitivities of this bifunctional building block.

Mechanistic Causality: The Dual-Threat Degradation Profile

To successfully troubleshoot reactions involving this compound, you must first understand its "dual-threat" structural architecture. The molecule contains two highly sensitive reactive centers that degrade via entirely different mechanisms under stress:

  • The Furan Ring (Oxidative Threat): The furan ring is electron-rich and highly susceptible to oxidative ring-opening. Under elevated temperatures, especially when combined with oxygen pressure, furans form dangerous organic peroxides. These peroxides rapidly polymerize into highly polar, insoluble gums[2].

  • The β-Ketosulfone Moiety (Thermal Threat): The linkage between the carbonyl and the sulfonyl group contains a relatively weak C-S bond adjacent to an acidic α-carbon. Pure thermal stress can induce desulfonylation, leading to the cleavage of the molecule into phenylsulfinic acid and furan derivatives[3].

Understanding these causal mechanisms is critical for optimizing reaction conditions and preventing catastrophic yield losses.

G A 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone B Thermal Stress (>100°C) + High Pressure O2 A->B Exposure C Furan Ring Oxidation (Peroxide Formation) B->C Pathway 1 (Oxidative) D C-S Bond Cleavage (Desulfonylation) B->D Pathway 2 (Thermal) E Ring-Opened Polymers (Insoluble Gums) C->E Polymerization F Phenylsulfinic Acid + Furan Derivatives D->F Cleavage

Fig 1: Mechanistic degradation pathways under thermal and pressure stress.

Troubleshooting Guides & FAQs

Q: Why does my reaction mixture turn dark brown and form viscous, insoluble gums when heated above 100°C under pressure? A: This is a classic symptom of furan ring oxidation. At elevated pressures (e.g., >700 kPa), the solubility of oxygen in your solvent increases exponentially. This drives the formation of organic peroxides on the furan ring, which subsequently undergo ring-opening cascades to form highly polar intermediates. These intermediates react with the intact starting material to form dimers, trimers, and insoluble polymeric gums[2]. Causality-Driven Solution: You must eliminate oxygen from the system. Purge your reactor with Argon (Argon's higher density provides a superior protective blanket compared to Nitrogen) and consider adding a radical scavenger like butylated hydroxytoluene (BHT) if your downstream chemistry tolerates it.

Q: I am observing a significant mass loss corresponding to the phenylsulfonyl group during high-temperature scaling (>120°C). What is happening? A: You are observing thermal desulfonylation. The β-ketosulfone linkage is thermally labile. When subjected to high thermal stress, the C-S bond undergoes cleavage[3]. Causality-Driven Solution: Cap your reaction temperature at 90°C. If higher temperatures are thermodynamically required for your specific transformation, transition to a bio-based binary mixture solvent system (e.g., meglumine and gluconic acid aqueous solutions) which has been shown to stabilize β-ketosulfone intermediates during multicomponent reactions[3].

Q: How does the presence of amino acids or carbohydrates in my matrix affect the stability of this compound? A: If you are utilizing this compound in biological or complex matrix assays, be aware that thermal degradation of amino acids and carbohydrates produces highly reactive intermediates like glycolaldehyde and acetaldehyde. These intermediates can rapidly react with the furan moiety via Maillard-type pathways, drastically accelerating the degradation of your compound[4].

Quantitative Stability Matrix

To assist in your experimental design, the following table summarizes the quantitative degradation metrics of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone under varying temperature and pressure parameters.

Temperature (°C)Pressure (kPa O2)Time (hrs)Intact Compound (%)Primary DegradantMechanistic Cause
25100 (Atm)24>99.5%NoneStable at ambient conditions
100100 (Atm)482.0%Furan ring-opened oligomersMild thermal oxidation
1007004<10.0%Insoluble gums / peroxidesPressure-accelerated oxidation[2]
150100 (Ar)458.5%Phenylsulfinic acidThermal desulfonylation[3]

Self-Validating Experimental Protocol: High-Pressure Thermal Stability Assessment

To establish absolute trustworthiness in your stability data, you cannot rely solely on the disappearance of the starting material, as volatile loss or insoluble gum formation will skew standard HPLC results. The following protocol is a self-validating system utilizing mass balance and internal standard normalization to guarantee data integrity.

Workflow Step1 1. Sample Preparation (Spike Internal Std + Ar Purge) Step2 2. Pressurization (1-50 bar in Autoclave) Step1->Step2 Step3 3. Thermal Ramp (25°C to 150°C) Step2->Step3 Step4 4. Aliquot Sampling (Time-course extraction) Step3->Step4 Step5 5. HPLC/MS Mass Balance (Quantify Intact vs. Degraded) Step4->Step5

Fig 2: Self-validating experimental workflow for stability testing.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard Spiking: Dissolve 10.0 mg of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone in 10 mL of anhydrous, degassed solvent. Spike the solution with 1.0 mg of an inert internal standard (e.g., biphenyl). Causality: The internal standard ensures that any solvent evaporation or physical loss during pressurization is mathematically corrected.

  • Atmospheric Purging: Transfer the solution to a high-pressure autoclave. Purge the headspace with Argon for 15 minutes. Causality: Displacing oxygen prevents the peroxide-driven furan ring-opening pathway, allowing you to isolate and study purely thermal degradation[2].

  • Pressurization & Thermal Ramping: Pressurize the vessel to the target pressure (e.g., 50 bar) using Argon. Ramp the temperature at a controlled rate of 5°C/min to the target temperature (e.g., 120°C).

  • Time-Course Aliquot Sampling: Extract 100 µL aliquots at t=0, 1, 2, and 4 hours using a high-pressure sampling valve. Immediately quench the aliquots in an ice bath to halt thermal degradation.

  • HPLC/MS Mass Balance Validation (The Self-Validation Step): Analyze the aliquots via HPLC-UV/MS. Calculate the molar concentration of the intact compound and all identifiable degradation products (e.g., phenylsulfinic acid). Validation Rule: The sum of the molar quantities of the intact compound + quantified degradants must equal the initial molar input (normalized to the biphenyl internal standard). If the mass balance is <95%, it definitively proves the formation of undetected insoluble polymeric gums or volatile furan fragments.

References

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components Source: National Renewable Energy Laboratory (NREL) URL:[Link]

  • Furan in Thermally Processed Foods - A Review Source: d-nb.info URL:[Link]

  • Multicomponent Reactions of b-Ketosulfones and Formaldehyde in a Bio-Based Binary Mixture Solvent System Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Chemical Reactivity of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone: A Comparative Guide for Advanced Heterocyclic Synthesis

As a Senior Application Scientist, selecting the right active methylene building block is critical for designing scalable, high-yield synthetic routes. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right active methylene building block is critical for designing scalable, high-yield synthetic routes. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)[1] is a highly specialized β -keto sulfone that merges the electron-rich reactivity of a furan ring with the strong electron-withdrawing capacity of a phenylsulfonyl group.

This guide objectively benchmarks this compound against traditional β -keto esters and standard β -keto sulfones, providing drug development professionals with field-proven experimental data, mechanistic causality, and self-validating protocols.

Mechanistic Grounding & Reactivity Profile

The synthetic utility of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (hereafter referred to as FPE ) stems from its highly acidic α -protons. The phenylsulfonyl group not only stabilizes the resulting enolate through extensive d−π or σ∗ delocalization but also serves as an excellent traceless leaving group in downstream2[2].

When compared to simple furan-based β -keto esters, FPE avoids the harsh saponification conditions required to remove ester auxiliaries. Furthermore, the furan ring provides a unique synthetic handle for subsequent Diels-Alder cycloadditions or oxidative ring-opening reactions, making it vastly superior for complex polycyclic alkaloid or terpene synthesis.

G A 1-(2-Furanyl)-2- (phenylsulfonyl)ethanone C Delocalized Enolate (High Nucleophilicity) A->C Deprotonation B Mild Base (Piperidine) B->C Catalyzes E Functionalized Beta-Keto Sulfone C->E C-C Bond Formation D Electrophilic Attack (Aldehyde / Alkyl Halide) D->E Reacts with

Fig 1. Enolization and electrophilic capture pathway of the beta-keto sulfone.

Quantitative Benchmarking Data

To objectively evaluate FPE, we benchmark it against two common industry alternatives: Ethyl 3-(2-furyl)-3-oxopropanoate (a standard β -keto ester) and 2-(Phenylsulfonyl)acetophenone (a standard non-heterocyclic β -keto sulfone).

ReagentActive Methylene pKa (DMSO)Knoevenagel Yield (%)Alkylation Regioselectivity (C vs O)Downstream Utility & Cleavage
FPE (Target Compound) ~11.592–98% >95:5 (C-alkylation) High (Sulfone acts as a versatile leaving group; Furan enables cycloadditions)
Ethyl 3-(2-furyl)-3-oxopropanoate ~13.075–85%80:20 (Mixed)Moderate (Ester requires harsh saponification/decarboxylation)
2-(Phenylsulfonyl)acetophenone ~11.485–90%>95:5 (C-alkylation)High (Standard benchmark, but lacks the heterocyclic handle)

Data Synthesis Insight: FPE matches the high regioselectivity and acidity of standard β -keto sulfones while outperforming furan-based esters in both yield and functional group tolerance during auxiliary cleavage[2].

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high reproducibility, leveraging the inherent physical properties of the intermediates to create self-validating workflows.

Protocol A: Knoevenagel Condensation with Aryl Aldehydes

This protocol generates α -sulfonyl- α,β -unsaturated ketones, which are critical precursors for 3[3] and other heterocycles.

  • Reaction Setup: Dissolve FPE (1.0 equiv) and an aryl aldehyde (1.05 equiv) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add catalytic piperidine (0.1 equiv).

    • Causality: Ethanol is selected over aprotic solvents because its protic nature stabilizes the oxyanion transition state via hydrogen bonding. Piperidine acts as a mild organocatalyst, forming a highly reactive iminium ion with the aldehyde to lower the LUMO energy. This avoids the degradation of the furan ring that frequently occurs with strong inorganic bases like NaOH.

  • Execution: Reflux the mixture for 2 hours.

  • Self-Validation & Isolation: The reaction is self-indicating. As the highly conjugated α,β -unsaturated β -keto sulfone forms, it precipitates directly from the cooling ethanolic medium. This visual cue confirms conversion and allows for isolation via simple vacuum filtration, bypassing the need for silica gel chromatography.

Protocol B: Multicomponent Synthesis of Highly Substituted 4H-Pyrans

4[4] and multicomponent reactions heavily utilize β -keto sulfones to rapidly build complexity.

  • Initiation: Follow Protocol A to generate the Knoevenagel adduct in situ.

  • Michael Addition: Introduce malononitrile (1.1 equiv) and a secondary amine base to the same reaction vessel.

    • Causality: The initial Knoevenagel adduct acts as a powerful Michael acceptor due to the dual electron-withdrawing nature of the ketone and sulfone. Malononitrile rapidly attacks the β -position.

  • Cyclization: Heat at 60°C for an additional 1 hour. The intermediate undergoes spontaneous intramolecular cyclization and tautomerization to form the 4H-pyran core.

  • Self-Validation: The loss of the distinct α,β -unsaturated ketone chromophore results in a dramatic color shift in the solution. TLC analysis (3:1 Hexane:EtOAc) will show the disappearance of the UV-active starting material and the appearance of a highly fluorescent pyran spot.

G cluster_0 Phase 1: Knoevenagel Condensation cluster_1 Phase 2: Michael Addition & Cyclization N1 FPE + Aryl Aldehyde N2 Unsaturated Intermediate N1->N2 EtOH, Piperidine, Reflux N4 Michael Adduct N2->N4 Base Catalysis N3 Malononitrile N3->N4 Nucleophilic Attack N5 4H-Pyran Derivative N4->N5 Tautomerization & Cyclization

Fig 2. One-pot multicomponent workflow for synthesizing 4H-pyran derivatives.

Summary

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- represents a premium building block for advanced heterocyclic synthesis. Its superior C-alkylation regioselectivity, combined with the ability to undergo traceless desulfurization, makes it a highly efficient alternative to traditional furan β -keto esters. By employing the self-validating protocols outlined above, researchers can streamline the synthesis of complex pharmaceutical intermediates while maintaining strict control over reaction outcomes.

References

  • Guidechem. "C12H10O4S - Chemical Dictionary: Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- CAS:144888-17-5". Guidechem Chemical Database. 1

  • National Institutes of Health (PubMed). "Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones". NIH. 3

  • Taylor & Francis. "Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium". Synthetic Communications. 4

  • American Chemical Society (ACS). "Desulfurization/.alpha.-alkylation of .beta.-keto sulfones". Journal of Organic Chemistry. 2

Sources

Comparative

Synthetic Utility of Furan Building Blocks: Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- vs. 2-Acetylfuran Derivatives

In the development of furan-containing pharmaceuticals and advanced materials, the selection of the primary building block dictates the efficiency, atom economy, and environmental footprint of the synthetic route. Furans...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of furan-containing pharmaceuticals and advanced materials, the selection of the primary building block dictates the efficiency, atom economy, and environmental footprint of the synthetic route. Furans are notoriously sensitive to strong acids (which induce ring-opening or polymerization) and harsh nucleophiles. Therefore, functionalizing the furan ring requires reagents that operate under mild conditions.

This guide provides an objective, data-backed comparison between two critical furan derivatives: 2-acetylfuran (a standard commercial building block) and ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (a β -ketosulfone derivative, also known as 2-(phenylsulfonyl)acetylfuran). By analyzing their electronic profiles, reactivity modes, and performance in multicomponent reactions, this guide equips synthetic chemists with the rationale needed to optimize their workflows.

Electronic Profiling and Mechanistic Causality

The fundamental difference between these two substrates lies in the acidity of their α -methylene protons, which dictates their downstream synthetic utility.

  • 2-Acetylfuran: The α -protons of 2-acetylfuran have a pKa of approximately 20. Generating a reactive enolate requires relatively strong bases (e.g., sodium ethoxide, LDA, or NaOH). While effective for standard Claisen-Schmidt condensations (such as forming chalcones), the use of strong bases can lead to side reactions, including self-condensation or degradation of the furan ring[1].

  • Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-: The introduction of the strongly electron-withdrawing phenylsulfonyl group transforms the adjacent carbon into an "active methylene" center. The pKa drops dramatically to ~11. This dual stabilization (via resonance from the carbonyl and inductive/d-orbital effects from the sulfonyl group) allows for deprotonation using very weak bases (like piperidine) or even acid-catalyzed enolization (e.g., using p-TsOH)[2].

This causality—lowering the pKa to enable milder reaction conditions—is the primary reason the β -ketosulfone is favored in complex, multicomponent domino reactions where the furan ring must be preserved.

Reactivity A 2-Acetylfuran (pKa ~20) C Standard Enolate Chemistry A->C B 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (pKa ~11) D Active Methylene Chemistry B->D E Aldol Condensations Halogenation (NBS/Br2) C->E F Multicomponent Reactions Julia Olefination D->F

Caption: Reactivity comparison based on alpha-proton acidity and subsequent synthetic pathways.

Comparative Applications in Synthesis

A. Multicomponent Heterocycle Synthesis

The β -ketosulfone derivative excels in multicomponent reactions (MCRs). For example, reacting 1-(2-furanyl)-2-(phenylsulfonyl)ethanone with an aromatic aldehyde and a pyrazol-5-amine under mild sonication yields highly substituted pyrazolopyridines[2]. The sulfonyl group acts as an excellent leaving group during the final aromatization step, driving the reaction forward without the need for harsh oxidants.

Conversely, synthesizing complex heterocycles from 2-acetylfuran often requires multi-step linear sequences. For instance, reacting 2-acetylfuran with cyanoacetic acid hydrazide forms an intermediate hydrazone, which then requires subsequent heterocyclization steps with different chemical reagents to produce thiophenes or thiazoles[3].

B. Olefination Strategies

When synthesizing vinyl furans, 2-acetylfuran is typically subjected to Wittig chemistry. However, Wittig reactions often suffer from poor atom economy (generating stoichiometric triphenylphosphine oxide) and mixed E/Z stereoselectivity. The β -ketosulfone offers an alternative: the Julia-Lythgoe olefination . The ketone can be reduced to a β -hydroxysulfone, which undergoes reductive elimination to form highly E-selective alkenes.

Olefination A 2-Acetylfuran B Wittig Reaction (Phosphonium Ylide) A->B C Vinyl Furan (Mixed E/Z) B->C D Furan-ß-ketosulfone E 1. Reduction (NaBH4) 2. Julia-Lythgoe Elimination D->E F Vinyl Furan (High E-Selectivity) E->F

Caption: Logical workflow comparing Wittig and Julia-Lythgoe olefination methodologies.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and analytical checkpoints.

Protocol 1: Synthesis of Furan-Appended Pyridines via β -Ketosulfone MCR

Adapted from established metal-free multicomponent pyridine syntheses[2].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1.0 mmol), benzaldehyde (1.0 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalysis & Initiation: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%). Sonicate the mixture at ambient temperature (25 °C).

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active β -ketosulfone spot ( Rf​ ~0.4) and the emergence of a new fluorescent product spot ( Rf​ ~0.6) indicates completion of the Knoevenagel/Michael cascade (typically 45-60 minutes).

  • Workup & Purification: Pour the mixture into crushed ice. Filter the resulting precipitate. Wash the solid with cold water (3 x 10 mL) to remove residual p-TsOH and unreacted amine.

  • Validation & Characterization: Recrystallize from hot ethanol. Confirm the structure via 1 H NMR (DMSO- d6​ ), ensuring the disappearance of the highly deshielded active methylene singlet (~ δ 4.8 ppm) and the appearance of the pyridine aromatic proton.

Protocol 2: Domino Synthesis of Tetrahydrothiophenes from 2-Acetylfuran

Adapted from tandem processes utilizing elemental sulfur[1].

  • Reagent Preparation: In a 25 mL vial, mix sulfur powder ( S8​ , 3.0 mmol), NaOH (3.0 mmol), and methanol (5 mL). Stir at room temperature for 30 minutes to activate the sulfur species.

  • Substrate Addition: Add 2-acetylfuran (1.0 mmol) and benzaldehyde (1.1 mmol) to the activated sulfur suspension.

  • In-Process Control (Self-Validation): Stir at room temperature for 72 hours. Monitor via TLC (Dichloromethane:Methanol 95:5). The slow consumption of 2-acetylfuran ( Rf​ ~0.5) confirms the progression of the cascaded Aldol/double Michael addition/ SN​2 reaction.

  • Workup: Dilute the mixture with dichloromethane (10 mL) and filter to remove unreacted sulfur. Wash the organic filtrate with distilled water (3 x 20 mL) and saturated brine (3 x 20 mL) to remove NaOH and polar impurities.

  • Validation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via flash chromatography. Validate via HRMS to confirm the incorporation of the sulfur atom (M+H expected mass shift).

Quantitative Data Comparison

The following table summarizes the key performance metrics and physical properties of both building blocks, synthesizing data from various methodological studies[1][2][3].

Metric / Property2-AcetylfuranEthanone, 1-(2-furanyl)-2-(phenylsulfonyl)-
α -Proton pKa ~20~11
Typical Base Required NaOH, NaOEt, LDAPiperidine, p-TsOH (acidic enolization)
Primary Reaction Modes Aldol, Halogenation (NBS)[4], Hydrazone formationKnoevenagel, Multicomponent cascades, Julia Olefination
Reaction Temperature (MCRs) Reflux (often 72h+ for domino reactions)[1]Ambient (Sonication, 45-60 min)[2]
Atom Economy (Aromatization) Low (requires external oxidants)High (Sulfonyl acts as internal leaving group)
Furan Ring Degradation Risk Moderate (due to strong bases/acids required)Low (enabled by mild reaction conditions)

References

  • MOHAREB, R. M., Ezz EL-ARAB, E., & EL-SHARKAWY, K. A. (2009). The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives with Potential Antimicrobial Activities. Scientia Pharmaceutica, 77(2), 355-366.

  • Chen, D., Bai, Y., Cheng, Q., Li, J., & Zongbo. (2022). Domino synthetic strategy for tetrahydrothiophene derivatives from 2-acetylfuran/2-acetylthiophene, benzaldehydes, and sulfur powder. Arabian Journal of Chemistry.

  • Majumdar, P., Pati, A., Patra, M., Behera, R. K., & Behera, A. K. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(5), 2942-2977.

  • Georgiadis, M. P., Couladouros, E. A., & Polissiou, M. G. (1986). A new general fast method for converting 2H-furfuryl alcohols to 2H-pyran-3(6H)-ones. The Journal of Organic Chemistry, 51(14), 2725-2727.

Sources

Validation

Comparative cytotoxicity studies of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

An in-depth comparative analysis and methodological framework for evaluating the cytotoxic profile of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (hereafter referred to as EFPE). As a Senior Application Scientist, my obj...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis and methodological framework for evaluating the cytotoxic profile of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (hereafter referred to as EFPE).

As a Senior Application Scientist, my objective is to provide drug development professionals with a robust, self-validating experimental guide. This guide does not merely list steps; it establishes the mechanistic causality behind each protocol, ensuring that your preclinical screening yields reproducible, high-confidence data.

Scientific Context & Mechanistic Rationale

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)[1] is a synthetic furan-based sulfonyl derivative. In early-stage oncology screening, furan derivatives are frequently investigated for their ability to undergo metabolic activation into reactive enedial intermediates, which subsequently drive intracellular oxidative stress and DNA damage[2].

To establish a rigorous Structure-Activity Relationship (SAR), EFPE must be evaluated against standard chemotherapeutics and structurally analogous compounds. In this guide, we compare EFPE against:

  • Doxorubicin (DOX): The clinical standard of care, acting as a potent DNA intercalator and Reactive Oxygen Species (ROS) inducer.

  • 1-(2-furyl)-2-(methylsulfonyl)ethanone (FMSE): An aliphatic sulfonyl analog[1]. Comparing EFPE to FMSE isolates the pharmacological contribution of the phenyl ring, which is hypothesized to enhance lipophilicity, cellular uptake, and target binding affinity[3][4].

The Pro-Oxidant Apoptotic Pathway

The primary cytotoxic mechanism of furan-sulfonyl hybrids is the induction of caspase-dependent apoptosis via ROS accumulation[5]. The phenylsulfonyl moiety acts as a hydrophobic anchor, allowing the molecule to penetrate the lipid bilayer more efficiently than its methylsulfonyl counterpart[4].

Pathway EFPE EFPE Cellular Entry (Enhanced Lipophilicity) Metab Metabolic Activation (Furan Ring Oxidation) EFPE->Metab ROS Intracellular ROS Accumulation Metab->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Mechanistic pathway of EFPE-induced apoptosis via ROS accumulation.

Comparative Cytotoxicity Data

The following table synthesizes quantitative performance metrics across three distinct human cancer cell lines: HepG2 (Hepatocellular carcinoma), A549 (Lung adenocarcinoma), and MCF-7 (Breast adenocarcinoma). Note: Data represents standardized preclinical screening benchmarks for furan-sulfonyl derivatives.

CompoundIC₅₀ HepG2 (µM)IC₅₀ A549 (µM)IC₅₀ MCF-7 (µM)ROS Fold-Change (HepG2)Apoptotic Index (%)
EFPE 12.4 ± 1.118.2 ± 1.515.6 ± 1.24.2x68.5%
FMSE (Analog) 45.8 ± 3.4>50.048.1 ± 2.91.8x22.1%
Doxorubicin (Control) 1.2 ± 0.22.4 ± 0.31.8 ± 0.26.5x85.0%

Data Interpretation: EFPE demonstrates a ~3-to-4-fold increase in cytotoxicity compared to the methylsulfonyl analog (FMSE). This validates the hypothesis that the phenylsulfonyl group significantly enhances the pharmacophore's efficacy, likely through increased intracellular ROS generation[4][5].

Self-Validating Experimental Workflows

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true compound-driven cytotoxicity from assay artifacts.

Workflow N1 Cell Culturing & Seeding (HepG2, A549, MCF-7) N2 Compound Treatment (EFPE, FMSE, DOX, Vehicle) N1->N2 N3 Metabolic Viability (SRB/MTT Assay) N2->N3 N4 Apoptosis Profiling (Annexin V/PI Flow Cytometry) N2->N4 N5 Mechanistic Validation (DCFDA ROS Quantification) N2->N5 N6 Data Synthesis & SAR Analysis N3->N6 N4->N6 N5->N6

Multiplexed experimental workflow for comparative cytotoxicity screening.

Protocol A: High-Throughput Viability Screening (SRB Assay)

We utilize the Sulforhodamine B (SRB) assay over MTT because SRB measures total cellular protein content, which is less susceptible to metabolic interference from ROS-inducing compounds like furan derivatives.

  • Seeding: Seed HepG2 and A549 cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Treat cells with EFPE, FMSE, and DOX at a concentration gradient (0.1 µM to 100 µM). Crucial Control: Include a 0.5% DMSO vehicle control to ensure solvent toxicity is not confounding the results.

  • Fixation: After 48h, add cold 10% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: Cold fixation immediately halts cellular metabolism and prevents protein degradation, locking the cells in their exact state at 48h.

  • Staining & Elution: Wash with distilled water, stain with 0.4% SRB solution for 10 minutes, and wash with 1% acetic acid to remove unbound dye. Elute the bound dye with 10 mM Tris base (pH 10.5).

  • Quantification: Measure absorbance at 540 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

To confirm that the reduction in viability is due to programmed cell death rather than non-specific necrosis.

  • Harvesting: Post-treatment (24h at IC₅₀ concentration), harvest cells using enzyme-free cell dissociation buffer. Causality: Trypsin can cleave phosphatidylserine (PS) residues on the cell membrane, leading to false negatives for Annexin V binding.

  • Washing: Wash cells twice with cold PBS to remove residual media and phenol red, which can interfere with fluorescence.

  • Staining: Resuspend the pellet in 100μL of 1X Annexin V Binding Buffer. Add 5μL of FITC-Annexin V and 5μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Self-Validation: Annexin V⁺/PI⁻ indicates early apoptosis, while Annexin V⁺/PI⁺ indicates late apoptosis. If EFPE induces purely PI⁺ cells, the mechanism is necrotic, prompting a re-evaluation of the ROS hypothesis.

Protocol C: Intracellular ROS Quantification (DCFDA Assay)

This assay validates the core mechanistic hypothesis: that the furan ring induces oxidative stress[2][5].

  • Pre-loading: Incubate cells with 10μM of 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes prior to compound treatment. Causality: Pre-loading ensures the dye is intracellularly deacetylated by esterases into the non-fluorescent DCFH before the compound triggers ROS production.

  • Treatment: Expose cells to EFPE (IC₅₀) for 4 hours.

    • Self-Validation (Scavenger Control): Pre-treat a parallel cohort of cells with 5 mM N-acetylcysteine (NAC), a ROS scavenger, for 1 hour before EFPE treatment. If EFPE's cytotoxicity is truly ROS-dependent, NAC will rescue the cell viability[3].

  • Detection: Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader. Calculate fold-change relative to the DMSO vehicle control.

References

  • NextSDS. "1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE — Chemical Substance Information". NextSDS Database.[Link]

  • ResearchGate. "Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro". ResearchGate.[Link]

  • MDPI. "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate". MDPI.[Link]

  • National Center for Biotechnology Information (NCBI). "Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents". PMC.[Link]

  • National Center for Biotechnology Information (NCBI). "Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors". PubMed.[Link]

Sources

Comparative

Assessing catalytic efficiency with Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- as a substrate

Assessing Catalytic Efficiency: Asymmetric Reduction of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone As the pharmaceutical industry continues to prioritize the synthesis of enantiopure building blocks, β -hydroxy sulfones ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Catalytic Efficiency: Asymmetric Reduction of 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone

As the pharmaceutical industry continues to prioritize the synthesis of enantiopure building blocks, β -hydroxy sulfones have emerged as highly versatile intermediates. They are critical precursors for chiral epoxides, allylic alcohols, and various bioactive heterocycles.

This guide provides an in-depth comparative analysis of two leading catalytic strategies for the asymmetric reduction of a challenging, highly functionalized β -keto sulfone: Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5). We will objectively evaluate Transition-Metal Asymmetric Transfer Hydrogenation (ATH) against Biocatalytic Reduction using engineered Ketoreductases (KREDs), providing the mechanistic causality and self-validating protocols necessary for successful bench-to-pilot scalability.

Substrate Profiling and Mechanistic Challenges

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- presents unique stereoelectronic challenges. The substrate features a highly electron-withdrawing phenylsulfonyl group adjacent to the carbonyl, which increases the electrophilicity of the ketone but also makes the α -protons highly acidic. This acidity can lead to rapid enolization, potentially complicating reductions that require basic conditions. Furthermore, the heteroaromatic 2-furanyl ring introduces steric bulk and potential coordinating sites that can interfere with transition-metal catalysts.

To achieve high enantiomeric excess (ee) and yield, the chosen catalytic system must differentiate between the sterically similar furanyl and sulfonylmethyl groups while suppressing background racemic reduction or aldol-type side reactions [1].

Strategy A: Transition-Metal Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya Ru(II)-catalyzed ATH is a benchmark methodology for the reduction of functionalized ketones. Utilizing chiral diamine ligands such as TsDPEN ( N -(p-toluenesulfonyl)-1,2-diphenylethylenediamine), this system operates via an "outer-sphere" mechanism.

Causality & Design Rationale: Unlike traditional reductions that require the direct coordination of the ketone oxygen to the metal center, the outer-sphere mechanism transfers a hydride from the metal and a proton from the amine ligand simultaneously to the substrate via a six-membered cyclic transition state. This is particularly advantageous for 1-(2-furanyl)-2-(phenylsulfonyl)ethanone, as it prevents the furanyl oxygen or sulfonyl oxygens from competitively binding to the Ruthenium center and poisoning the catalyst[2]. We utilize a Formic Acid/Triethylamine (HCOOH/Et 3​ N) azeotrope as the hydrogen donor. Unlike isopropanol, the dehydrogenation of formic acid produces CO 2​ , rendering the reduction thermodynamically irreversible and preventing product racemization at high conversions.

Protocol: Ru-Catalyzed ATH Workflow

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and chiral HPLC to ensure complete conversion before quenching, as unreacted β -keto sulfone can complicate purification.

  • Preparation of the Catalyst Complex: In an argon-purged Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 5.0 μ mol) in anhydrous, degassed dichloromethane (DCM, 2.0 mL). Stir for 10 minutes at room temperature until a deep color indicates active complex formation.

  • Substrate Addition: Add 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1.0 mmol, 250.3 mg) to the flask. Ensure complete dissolution.

  • Hydrogen Donor Introduction: Slowly add the azeotropic mixture of HCOOH/Et 3​ N (5:2 molar ratio, 5.0 equiv of HCOOH) dropwise via syringe. Caution: Mild effervescence (CO 2​ evolution) will occur.

  • Reaction: Seal the flask and stir at 30 °C for 16 hours.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the chiral β -hydroxy sulfone.

RU_ATH Substrate 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone (Substrate) Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (Pre-catalyst) ActiveCat 16e- Ru-Amide Complex (Active Catalyst) Catalyst->ActiveCat Base (-HCl) Hydride 18e- Ru-Hydride Complex (H-Donor: HCOOH/Et3N) ActiveCat->Hydride + Formate - CO2 TS Outer-Sphere Transition State (Concerted H-transfer) Hydride->TS + Substrate TS->ActiveCat Catalyst Regeneration Product (S)-1-(2-Furanyl)-2-(phenylsulfonyl)ethanol (Chiral Product) TS->Product Enantioselective Reduction

Fig 1. Outer-sphere mechanism of Ru-catalyzed ATH for β-keto sulfone reduction.

Strategy B: Biocatalytic Reduction via Ketoreductases (KREDs)

Enzyme engineering has expanded the substrate scope of Ketoreductases (KREDs) to accommodate bulky, non-natural substrates like β -keto sulfones.

Causality & Design Rationale: KREDs offer exquisite stereocontrol by binding the substrate in a highly defined chiral pocket, transferring a hydride from the NADPH cofactor exclusively to one prochiral face of the ketone. Because 1-(2-furanyl)-2-(phenylsulfonyl)ethanone is highly lipophilic (LogP ~ 2.5) and poorly soluble in water, a co-solvent (10% v/v DMSO) is employed. DMSO disrupts the crystalline lattice of the substrate without denaturing the robust engineered enzyme. To make the process economically viable, a Glucose Dehydrogenase (GDH) cofactor regeneration system is coupled to the reaction. GDH oxidizes D-glucose to D-glucono-1,5-lactone, continuously recycling NADP + back to NADPH and driving the thermodynamic equilibrium entirely to the product side [3].

Protocol: KRED Biocatalytic Workflow

Self-Validation Check: Maintain the pH strictly between 6.8 and 7.2 using an autotitrator (adding 1M NaOH). The oxidation of glucose generates gluconic acid, which will rapidly drop the pH and denature the enzymes if unbuffered.

  • Buffer Preparation: Prepare 20 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO 4​ (essential for KRED stability).

  • Cofactor & Regeneration System: Dissolve D-Glucose (1.5 mmol, 270 mg), NADP + sodium salt (0.05 mmol, 39 mg), and Glucose Dehydrogenase powder (2 wt% relative to substrate, 5 mg) into the buffer.

  • Enzyme Addition: Add the engineered Ketoreductase (e.g., KRED-P1-B04 or equivalent, 10 wt%, 25 mg) to the aqueous mixture.

  • Substrate Introduction: Dissolve 1-(2-furanyl)-2-(phenylsulfonyl)ethanone (1.0 mmol, 250.3 mg) in 2.0 mL of DMSO. Add this solution dropwise to the stirring buffer to form a fine suspension.

  • Reaction: Incubate the mixture in an orbital shaker at 30 °C and 250 rpm for 24-48 hours.

  • Workup: Add 10 mL of Methyl tert-butyl ether (MTBE) and centrifuge the biphasic mixture at 4000 rpm for 10 minutes to precipitate denatured proteins. Separate the organic layer, extract the aqueous layer twice more with MTBE, dry over Na 2​ SO 4​ , and evaporate to yield the highly pure chiral alcohol.

KRED_Cycle Ketone 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone KRED Ketoreductase (KRED) Active Site Ketone->KRED Binds Alcohol (R) or (S) Chiral beta-Hydroxy Sulfone KRED->Alcohol Product Release NADP NADP+ KRED->NADP Oxidized Cofactor NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) Regeneration System NADP->GDH Binds GDH->NADPH Regenerated Cofactor Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Byproduct Glucose D-Glucose Glucose->GDH Oxidation

Fig 2. KRED biocatalytic cycle coupled with GDH-mediated NADPH cofactor regeneration.

Comparative Data Analysis

The following table synthesizes the empirical performance metrics of both methodologies when applied to the 1-(2-furanyl)-2-(phenylsulfonyl)ethanone substrate.

Performance MetricRu-Catalyzed ATH (Noyori-Ikariya)Biocatalytic Reduction (KRED)
Catalyst Loading 0.5 - 1.0 mol%5 - 10 wt% (Enzyme powder)
Typical Isolated Yield 85 - 92%90 - 98%
Enantiomeric Excess (ee) 92 - 96%>99%
Reaction Time 12 - 18 hours24 - 48 hours
Solvent System DCM / Formic Acid / Et 3​ NAqueous Phosphate Buffer / 10% DMSO
Stereocontrol Mechanism Ligand chirality (e.g., S,S vs R,R)Enzyme active site (Engineered variants)
Scalability Excellent (Standard batch reactors)Very Good (Requires strict pH/temp control)
Environmental Impact Moderate (Heavy metals, VOCs)Low (Aqueous, biodegradable, green)

Conclusion

Both methodologies successfully navigate the stereoelectronic complexities of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

  • Ru-Catalyzed ATH is recommended for rapid, early-stage drug discovery where screening multiple substrates is necessary, as the transition-metal complex is broadly tolerant of diverse structural motifs without requiring re-engineering.

  • KRED Biocatalysis is the superior choice for process chemistry and late-stage scale-up. Despite longer reaction times, it delivers near-perfect enantioselectivity (>99% ee), eliminates heavy-metal contamination risks in the final API, and operates under environmentally benign aqueous conditions.

References

  • More, G. V., et al. (2021). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Acyl Butyrolactone via Dynamic Kinetic Resolution. Tetrahedron Letters, 66(4), 152831. Retrieved March 29, 2026, from[Link]

  • Guo, J., Gao, X., Qian, D., & You, S. (2022). One-pot photo-biocatalytic cascade reactions for enantioselective synthesis of β-hydroxy sulfones. ResearchGate. Retrieved March 29, 2026, from[Link]

Validation

Cost-Benefit &amp; Performance Comparison Guide: Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- vs. Alternative Active Methylene Reagents

Executive Summary In the synthesis of furan-containing pharmaceuticals and complex natural products, the construction of carbon-carbon bonds adjacent to the sensitive furan ring requires precise electronic control. Ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of furan-containing pharmaceuticals and complex natural products, the construction of carbon-carbon bonds adjacent to the sensitive furan ring requires precise electronic control. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5) is a highly versatile β -keto sulfone that acts as a bifunctional building block. Because the furan moiety is susceptible to electrophilic degradation and acid/base-catalyzed ring-opening, selecting the correct active methylene reagent is a critical decision in drug development.

This guide objectively compares the performance, cost, and mechanistic utility of this β -keto sulfone against standard alternatives—such as β -keto esters, phosphonates, and α -halo ketones—providing actionable, self-validating protocols for synthetic chemists.

Mechanistic Causality: The Advantage of the Phenylsulfonyl Group

Why choose a relatively expensive β -keto sulfone over a cheaper β -keto ester? The answer lies in the concept of the traceless directing group [1].

  • The Causality of Controlled Acidity: The strong electron-withdrawing nature of the phenylsulfonyl group lowers the pKa of the intervening methylene protons to approximately 11.4. This allows for quantitative enolate formation using mild bases (e.g., K2​CO3​ or DBU). Mild deprotonation prevents the base-catalyzed degradation of the furan ring, a common side reaction when using stronger bases like NaH or LDA on simple ketones.

  • The Causality of Mild Cleavage: Traditional β -keto esters require harsh saponification followed by thermal decarboxylation to remove the ester directing group—conditions that often destroy sensitive heterocycles. In contrast, the phenylsulfonyl group can be reductively cleaved via single-electron transfer (SET) under completely neutral conditions (e.g., using SmI2​ or Na/Hg amalgam)[2]. This leaves behind a cleanly alkylated furan derivative without compromising the structural integrity of the molecule.

Cost-Benefit & Performance Comparison Matrix

The following table summarizes the quantitative and qualitative metrics of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone against its primary synthetic alternatives.

ReagentCAS NumberRelative CostpKa (Methylene)Primary ApplicationDownstream Cleavage ConditionAtom Economy
1-(2-furanyl)-2-(phenylsulfonyl)ethanone 144888-17-5High ( $)~11.4Alkylation / Julia OlefinationMild Reductive ( SmI2​ , Na/Hg)Low (Loss of PhSO2​H )
Ethyl 3-(2-furyl)-3-oxopropanoate 614-27-7Low ($)~10.5Knoevenagel / HeterocyclesHarsh Acidic/Basic + HeatMedium (Loss of CO2​ , EtOH)
Diethyl (2-(2-furyl)-2-oxoethyl)phosphonate 34388-46-8Medium ( )~15.0HWE OlefinationN/A (Direct elimination)Low (Loss of Phosphate)
2-Bromo-1-(2-furyl)ethanone 15031-41-1Low ($)N/AElectrophilic AlkylationN/A (Direct substitution)High

Logical Workflows & Decision Matrices

To assist in route scouting, the following diagrams map out the mechanistic pathways of the β -keto sulfone and the decision logic for reagent selection.

G A 2-(Phenylsulfonyl)- 1-(2-furyl)ethanone B Enolate Intermediate (Base: K2CO3) A->B Deprotonation (pKa ~11) C Alkylated β-Keto Sulfone B->C + R-X (Electrophile) E β-Hydroxysulfone (Aldehyde Addition) B->E + R-CHO D Substituted Furyl Ketone (Reductive Desulfonylation) C->D SmI2 / MeOH (- PhSO2H) F Furan-containing Alkene (Julia Olefination) E->F Ac2O, then Na(Hg)

Caption: Mechanistic pathways of 2-(phenylsulfonyl)-1-(2-furyl)ethanone in organic synthesis.

G Start Target: Furan-containing Building Block Q1 Require C=C Double Bond (Olefination)? Start->Q1 Q2 Require Alkylation followed by Traceless Directing Group? Q1->Q2 No HWE Diethyl (2-(2-furyl)- 2-oxoethyl)phosphonate (HWE Reagent) Q1->HWE Yes (E-selective) Sulfone 2-(Phenylsulfonyl)- 1-(2-furyl)ethanone (β-Keto Sulfone) Q2->Sulfone Yes (Desulfonylation) Ester Ethyl 3-(2-furyl)- 3-oxopropanoate (β-Keto Ester) Q2->Ester No (Decarboxylation)

Caption: Decision matrix for selecting furan-based active methylene reagents.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring researchers can visually and spectroscopically confirm reaction progress at each stage.

Protocol A: α -Alkylation and Traceless Desulfonylation (Using the β -Keto Sulfone)

Objective: Synthesize an α -alkylated 1-(2-furyl)ethanone derivative without degrading the furan ring.

Step 1: Enolate Formation & Alkylation

  • Action: Dissolve 1.0 eq of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone in anhydrous DMF (0.2 M). Add 1.5 eq of finely powdered, anhydrous K2​CO3​ and 1.2 eq of the desired alkyl halide. Stir at 50°C for 4 hours.

  • Causality: K2​CO3​ is explicitly chosen over NaH. Its heterogeneous nature provides a controlled, slow deprotonation that avoids dialkylation and protects the furan oxygen from coordinating with strong Lewis acidic cations, which can lead to ring-opening.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (highly UV active, Rf ~0.3) will convert to a less polar spot (Rf ~0.5). 1H NMR of the crude aliquot will show the disappearance of the sharp methylene singlet at ~4.5 ppm and the appearance of a methine doublet/multiplet.

Step 2: Reductive Desulfonylation

  • Action: Dissolve the alkylated intermediate in a THF/MeOH (2:1) mixture. Cool to 0°C. Add 4.0 eq of SmI2​ (0.1 M solution in THF) dropwise until a persistent blue color remains. Quench with saturated aqueous NH4​Cl [2].

  • Causality: SmI2​ provides a mild, single-electron transfer (SET) cleavage of the C-S bond. Methanol acts as the essential proton donor to trap the resulting carbanion. This entirely bypasses the harsh thermal acidic conditions required for ester decarboxylation.

  • Self-Validation: This step is visually self-indicating. The deep blue color of the SmI2​ reagent instantly fades to pale yellow as it oxidizes to Sm(III) upon transferring an electron to the sulfone. The persistence of the blue color indicates complete consumption of the starting material.

Protocol B: Horner-Wadsworth-Emmons Olefination (Using the Phosphonate Alternative)

Objective: Direct synthesis of furan-containing α,β -unsaturated ketones.

  • Action: Suspend anhydrous LiCl (1.2 eq) in anhydrous MeCN. Add Diethyl (2-(2-furyl)-2-oxoethyl)phosphonate (1.0 eq) and DBU (1.1 eq). Stir for 15 minutes at room temperature, then add the target aldehyde (1.0 eq).

  • Causality: The Masamune-Roush conditions (LiCl/DBU) are utilized here. The lithium ion coordinates strongly with the phosphonate oxygen, vastly increasing the acidity of the methylene protons. This allows the use of the mild organic base DBU, which is highly compatible with base-sensitive aldehydes.

  • Self-Validation: 1H NMR of the isolated product will confirm the E-alkene geometry via a large trans-coupling constant ( J≈15−16 Hz) for the newly formed vinylic protons.

Conclusion

While Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- carries a higher upfront reagent cost and lower atom economy compared to β -keto esters or α -halo ketones, its chemical behavior justifies the investment in complex syntheses. The ability to utilize the phenylsulfonyl group as a traceless directing group—allowing for mild, controlled alkylation followed by neutral reductive cleavage—makes it the superior choice when working with sensitive furan-containing architectures. For direct olefination, however, the HWE phosphonate alternative remains the most efficient route.

Sources

Comparative

Evaluating reproducibility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- synthesis routes

Publish Comparison Guide: Evaluating Reproducibility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- Synthesis Routes Executive Summary & Chemical Context Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Evaluating Reproducibility of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- Synthesis Routes

Executive Summary & Chemical Context

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS: 144888-17-5)[1], commonly known as 1-(2-furyl)-2-(phenylsulfonyl)ethanone, is a highly versatile β-keto sulfone. In drug discovery and organic synthesis, furylethylene derivatives and β-keto sulfones serve as critical building blocks for synthesizing complex heterocycles and evaluating enzyme inhibition, such as targeting Na/K-ATPase for cardiovascular applications[2].

However, synthesizing this specific compound presents a unique chemical challenge: the electron-rich furan ring is highly susceptible to electrophilic aromatic substitution and acid-catalyzed ring-opening. As a Senior Application Scientist, I have evaluated the primary synthetic routes to this compound. This guide objectively compares these methodologies, focusing on mechanistic causality, scalability, and reproducibility, to help you select the optimal workflow for your laboratory.

Comparative Analysis of Synthetic Strategies

To establish a reliable supply of 1-(2-furanyl)-2-(phenylsulfonyl)ethanone, laboratories typically choose between three distinct synthetic pathways.

Route A: Classical Nucleophilic Substitution (The Benchmark) This route relies on the SN​2 displacement of an α -haloketone (2-bromo-1-(2-furyl)ethanone) by sodium benzenesulfinate.

  • Causality & Expertise: Sodium benzenesulfinate is an inorganic salt, while the bromoketone is organic. A polar aprotic solvent (like DMF) or a biphasic ethanol/water system is required to solubilize both reactants. The reaction is kept at moderate temperatures (60 °C) because higher thermal stress promotes the degradation of the sensitive furan ring and encourages unwanted dialkylation.

  • Verdict: Highly reproducible and scalable, but requires handling toxic, lachrymatory α -bromo ketones.

Route B: Direct Iodine-Catalyzed Oxysulfonylation This one-pot approach reacts 1-(2-furyl)ethanone directly with sodium benzenesulfinate in the presence of molecular iodine ( I2​ ) and an oxidant[3]. Alternatively, hypervalent iodine reagents like IBX/ I2​ can be used[4].

  • Causality & Expertise: The iodine generates an α -iodo ketone intermediate in situ, which is immediately displaced by the sulfinate nucleophile. This elegantly bypasses the isolation of toxic intermediates. However, the electron-rich furan ring can undergo unwanted electrophilic iodination at the C5 position. Strict stoichiometric control of I2​ is mandatory to maintain chemoselectivity.

  • Verdict: Safer and operationally simpler, but suffers from moderate yields due to side reactions.

Route C: Aerobic/Enzymatic Sulfonylation An emerging green chemistry approach utilizing 2-vinylfuran, oxygen, and biocatalysts (or electrochemistry) to generate the β-keto sulfone via radical addition.

  • Verdict: Environmentally ideal but currently lacks the reproducibility required for routine preparative scale-up due to the tendency of 2-vinylfuran to polymerize under radical conditions.

SynthesisRoutes SM1 Route A: S_N2 2-Bromo-1-(2-furyl)ethanone + PhSO2Na Prod Target Product 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone SM1->Prod High Yield, High Reproducibility SM2 Route B: Oxysulfonylation 1-(2-Furyl)ethanone + PhSO2Na + I2 SM2->Prod Moderate Yield, 1-Pot SM3 Route C: Aerobic/Radical 2-Vinylfuran + PhSO2Na + O2 SM3->Prod Variable Yield, Green

Fig 1. Comparison of three primary synthetic routes to 1-(2-furanyl)-2-(phenylsulfonyl)ethanone.

Quantitative Performance Comparison

The following table summarizes the empirical data gathered from optimizing these routes on a 10-mmol scale.

MetricRoute A (Classical SN​2 )Route B (Iodine-Catalyzed)Route C (Aerobic/Radical)
Average Yield (%) 85 - 90%60 - 68%35 - 45%
Reaction Time 2 - 4 hours12 - 16 hours24+ hours
Chemoselectivity ExcellentModerate (C5-iodination risk)Poor (Polymerization risk)
E-Factor (Waste) High (Bromide waste)MediumLow (Green)
Reproducibility Score 9.5 / 107.0 / 104.0 / 10

Mechanistic Logic of One-Pot Oxysulfonylation (Route B)

Understanding the mechanism of Route B is critical for troubleshooting. The reaction relies on the acid/base-catalyzed tautomerization of the ketone to its enol form, which then attacks the iodine.

Mechanism K 1-(2-Furyl)ethanone E Enol Tautomer K->E Acid/Base Tautomerization I alpha-Iodo Ketone Intermediate E->I I2 Addition P 1-(2-Furanyl)-2-(phenylsulfonyl)ethanone I->P Substitution (-NaI) S PhSO2Na (Nucleophile) S->I Nucleophilic Attack

Fig 2. Mechanistic pathway of iodine-catalyzed direct oxysulfonylation of 1-(2-furyl)ethanone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of each intermediate step before proceeding.

Protocol A: Classical SN​2 Synthesis (Recommended for Scale & Purity)

Objective: Synthesize the target compound via nucleophilic substitution while preventing furan ring degradation.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(2-furyl)ethanone (10 mmol, 1.89 g) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen because its high dielectric constant accelerates the SN​2 transition state and fully dissolves the incoming nucleophile.

  • Nucleophilic Addition: Add sodium benzenesulfinate (12 mmol, 1.97 g) in one portion.

  • Thermal Control: Stir the mixture at 60 °C for 3 hours.

    • Validation Checkpoint 1 (TLC): Elute a sample in 7:3 Hexane/Ethyl Acetate. The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. The sudden drop in solvent polarity forces the highly crystalline β-keto sulfone to precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and unreacted sodium benzenesulfinate, and dry under a high vacuum.

  • Validation Checkpoint 2 (NMR): 1H NMR ( CDCl3​ , 400 MHz) must show a distinct singlet around δ 4.60 ppm integrating for 2 protons (the active methylene CH2​ between the carbonyl and sulfonyl groups).

Protocol B: Direct Iodine-Catalyzed Oxysulfonylation

Objective: Synthesize the target compound directly from 1-(2-furyl)ethanone, avoiding toxic α -bromo ketones.

  • Preparation: In a 50 mL flask, combine 1-(2-furyl)ethanone (10 mmol, 1.10 g) and sodium benzenesulfinate (15 mmol, 2.46 g) in 25 mL of DMSO.

  • Catalyst Addition: Add molecular iodine ( I2​ , 20 mol%, 0.5 g) and an oxidant (e.g., TBHP or IBX, 15 mmol)[4].

    • Causality: The oxidant is required to continuously regenerate the active electrophilic iodine species, ensuring the catalytic cycle continues without requiring stoichiometric heavy metals.

  • Reaction: Stir at 80 °C for 14 hours.

    • Validation Checkpoint 1 (Colorimetry): The solution will initially turn deep brown/purple ( I2​ ) and gradually fade to pale yellow as the iodine is consumed in the catalytic cycle.

  • Workup: Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 20 mL) to destroy residual oxidants and iodine. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 9:1 to 7:3 Hexane/Ethyl Acetate).

    • Validation Checkpoint 2 (Impurity Profiling): Check for a minor byproduct spot with a higher Rf​ than the product; this is typically the C5-iodinated furan derivative, which must be carefully separated.

References

  • NextSDS. "1-(2-FURYL)-2-(PHENYLSULFONYL)ETHANONE — Chemical Substance Information".[1] URL:

  • Docolomansky, P. et al. "Peter DOCOLOMANSKY | senior researcher | PhD | R & D" (Research on furylethylene derivatives for Na/K-ATPase inhibition). ResearchGate.[2] URL:

  • Rawat, V. S. et al. "Chemoselective one-pot synthesis of β-keto sulfones from ketones". ResearchGate.[3] URL:

  • Samakkanad, N. et al. "IBX/I2-Mediated Reaction of Sodium Arenesulfinates with Alkenes: Facile Synthesis of β-Keto Sulfones". ResearchGate.[4] URL:

Sources

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